2,6-Dichloro-1,7-naphthyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSKFSYPNOCOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CN=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575353 | |
| Record name | 2,6-Dichloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93493-69-7 | |
| Record name | 2,6-Dichloro-1,7-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93493-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloro-1,7-naphthyridine: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold
The naphthyridine nucleus, a family of diazanaphthalenes composed of two fused pyridine rings, represents a cornerstone "privileged scaffold" in modern medicinal chemistry. These bicyclic heterocycles are sterically accessible, possess multiple hydrogen bond acceptors, and offer a rigid framework for the precise spatial orientation of functional groups. Among the various isomers, the 1,7-naphthyridine core is a key structural motif found in numerous biologically active agents, including potent kinase inhibitors.[1][2]
This guide provides an in-depth technical overview of 2,6-dichloro-1,7-naphthyridine (CAS No. 93493-69-7) , a pivotal intermediate for the synthesis of highly functionalized 1,7-naphthyridine derivatives. Its strategic importance lies in the differential reactivity of its two chlorine atoms, which serve as versatile synthetic handles for introducing molecular complexity through reactions such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling. Understanding the chemical properties, synthesis, and reactivity of this building block is essential for researchers engaged in drug discovery and materials science.
Core Physicochemical Properties
This compound is a crystalline solid at room temperature. Its core properties are summarized in the table below. The molecule is largely non-polar, lending it solubility in common organic solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and acetone, while being sparingly soluble in water. Its calculated LogP value of approximately 2.9 suggests good potential for cell membrane permeability, a desirable characteristic in drug development.
| Property | Value | Source(s) |
| CAS Number | 93493-69-7 | [3][4] |
| Molecular Formula | C₈H₄Cl₂N₂ | [1][2] |
| Molecular Weight | 199.04 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 213–216 °C | [2] |
| LogP (calculated) | 2.94 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Canonical SMILES | C1=CC(=NC2=CN=C(C=C21)Cl)Cl | [1] |
| InChI Key | UTSKFSYPNOCOSH-UHFFFAOYSA-N | [1] |
Synthesis and Purification Protocol
The most direct and high-yielding synthesis of this compound involves the chlorination of its corresponding naphthyridinone precursor. The protocol described below is adapted from established literature procedures and provides the target compound in excellent yield and purity.[2]
Causality of Experimental Design
The choice of phosphorus oxychloride (POCl₃) is critical; it serves as both the dehydrating and chlorinating agent, efficiently converting the amide functionality of the naphthyridinone into the corresponding chloro derivative. The reaction is conducted at reflux to provide the necessary activation energy for this transformation. The workup procedure is designed to first safely quench the excess, highly reactive POCl₃ with ice, followed by neutralization with a base (K₂CO₃) to bring the aqueous layer to a pH where the organic product is stable and readily extracted. Recrystallization from a hexane/acetone solvent system is an effective final purification step, leveraging the compound's moderate polarity to yield high-purity crystalline material.
Step-by-Step Synthesis Workflow
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chloro-1,7-naphthyridin-2-one (e.g., 1.08 g, 6.0 mmol) and phosphorus oxychloride (10 mL).
-
Chlorination: Heat the mixture to reflux and maintain for one hour. The solid starting material should fully dissolve, resulting in a clear solution.
-
Quenching and Neutralization: Allow the reaction mixture to cool to ambient temperature. In a separate beaker, prepare a slurry of crushed ice. Cautiously and slowly pour the reaction mixture over the ice with stirring. Add dichloromethane (CH₂Cl₂) and then carefully add solid potassium carbonate (K₂CO₃) in portions until the aqueous layer is neutralized (pH ~7-8) and gas evolution stops.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the dichloromethane layer. Extract the aqueous layer twice more with fresh portions of dichloromethane or chloroform.
-
Washing and Drying: Combine all organic extracts and wash once with water. Dry the organic phase over anhydrous potassium carbonate.
-
Isolation and Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield a white solid. For final purification, recrystallize the solid from a hexane/acetone mixture to afford this compound as fine, white needles (expected yield: ~95%).[2]
Spectroscopic and Structural Characterization
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ 7.5-7.8 ppm (d, 1H): H-4 or H-5δ 8.2-8.5 ppm (d, 1H): H-5 or H-4δ 8.8-9.1 ppm (s, 1H): H-8δ 9.2-9.4 ppm (s, 1H): H-3 | The molecule is asymmetric. Four distinct aromatic proton signals are expected. The protons adjacent to the ring nitrogens (H-8, H-3) will be the most deshielded. Protons H-4 and H-5 will form a doublet pair. Partial NMR data from a closely related derivative supports these downfield shifts.[1][2] |
| ¹³C NMR | δ ~120-135 ppm: 4 signals for CH carbonsδ ~140-160 ppm: 4 signals for quaternary carbons (including C-Cl and bridgehead carbons) | Eight distinct carbon signals are expected. The two carbons bearing chlorine atoms (C-2, C-6) are expected to appear around 150-155 ppm. The remaining quaternary and CH carbons will appear in the typical aromatic region. |
| IR (Infrared) | ~3100-3000 cm⁻¹: Aromatic C-H stretch~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretches~850-750 cm⁻¹: C-Cl stretch | The spectrum will be dominated by characteristic aromatic and C-Cl vibrations. The absence of broad O-H or N-H bands confirms the purity of the chlorinated product. |
| MS (Mass Spec) | m/z ~198, 200, 202: Molecular ion cluster [M]⁺m/z ~163, 165: [M-Cl]⁺ fragment | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a relative intensity ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks. |
Chemical Reactivity and Mechanistic Insights
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr) . The two chlorine atoms are excellent leaving groups and are activated towards substitution by the electron-withdrawing effect of the two pyridine nitrogen atoms. These nitrogens inductively withdraw electron density from the ring, making the chlorine-bearing carbons (C-2 and C-6) electrophilic and susceptible to attack by nucleophiles.
Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (Nu⁻) first attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In the second, typically rapid step, the leaving group (Cl⁻) is expelled, restoring the aromaticity of the ring.
Regioselectivity and Applications
The C-2 and C-6 positions are not electronically equivalent, allowing for potential regioselective functionalization under carefully controlled conditions (e.g., temperature, stoichiometry). This differential reactivity is a powerful tool for synthetic chemists. For instance, a mono-amination can be performed, followed by a different reaction, such as a Suzuki or Stille cross-coupling, at the remaining chloro position. This sequential functionalization allows for the rapid construction of diverse molecular libraries.
Example Reaction Schemes:
-
Amination: Reaction with primary or secondary amines (e.g., anilines, alkylamines) to form amino-naphthyridines, a common core in kinase inhibitors.[5]
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to form C-C bonds, introducing aryl or heteroaryl substituents.[6]
-
Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to install ether linkages.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1,7-naphthyridine scaffold derived from this compound has proven to be exceptionally valuable in the development of targeted therapeutics, particularly kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.
-
PIP4K2A Inhibitors: Research has shown that 1,7-naphthyridine derivatives are potent and highly selective inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancers with p53 mutations.[1][2] Syntheses of advanced lead compounds in this class utilize dichloro-1,7-naphthyridine precursors, performing sequential amination and Suzuki coupling reactions to build the final, complex inhibitor.[1]
-
LATS Kinase Inhibitors: Dichloro-1,7-naphthyridine has also been employed as a starting material for the synthesis of Large Tumor Suppressor Kinase (LATS) inhibitors.[6] LATS is a key component of the Hippo signaling pathway, which controls organ size and cell proliferation. Inhibiting LATS has therapeutic potential for promoting tissue regeneration.
Safety and Handling
-
Hazard Statements: While complete toxicological data is unavailable, related chlorinated heterocyclic compounds are often associated with H302 (Harmful if swallowed) warnings.
-
Precautionary Statements: Standard laboratory precautions should be taken. P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Storage: The compound is stable under normal conditions. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C for long-term preservation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 93493-69-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. CAS:1260672-65-83,8-Dichloro-1,7-naphthyridine-毕得医药 [bidepharm.com]
- 5. US20170174679A1 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]
- 6. WO2018198077A2 - 6-6 fused bicyclic heteroaryl compounds and their use as lats inhibitors - Google Patents [patents.google.com]
The Synthesis of 2,6-Dichloro-1,7-naphthyridine: A Technical Guide for Medicinal Chemistry
The 1,7-naphthyridine scaffold is a significant heterocyclic motif in the landscape of medicinal chemistry and drug development. Its derivatives have garnered considerable attention due to their broad spectrum of biological activities, including their potential as selective kinase inhibitors for the treatment of inflammatory diseases like rheumatoid arthritis and as antitumor and antiparasitic agents.[1] The strategic placement of halogen substituents, such as chlorine, on the naphthyridine core can dramatically influence the molecule's electronic properties and its ability to interact with biological targets, making compounds like 2,6-dichloro-1,7-naphthyridine valuable intermediates for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of a key synthetic route to this compound, detailing the experimental protocol, the underlying chemical principles, and critical analytical data. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
A Prevalent Synthetic Pathway: From Naphthyridinone to Dichloronaphthyridine
A common and effective method for the synthesis of this compound involves the chlorination of a corresponding naphthyridinone precursor. This transformation is a cornerstone of heterocyclic chemistry, enabling the conversion of a relatively inert amide-like functionality into a reactive chloro group, which can then be readily displaced in subsequent nucleophilic substitution reactions to build molecular complexity.
The following diagram illustrates the direct synthesis of this compound from 6-chloro-1,7-naphthyridin-2-one.
Caption: Synthetic route to this compound.
Experimental Protocol
The synthesis of this compound can be achieved through the treatment of 6-chloro-1,7-naphthyridin-2-one with phosphorus oxychloride (POCl₃).[2]
Step 1: Reaction Setup
A mixture of 1.08 g (6 mmoles) of 6-chloro-1,7-naphthyridin-2-one and 10 ml of phosphorus oxychloride is prepared in a suitable reaction vessel.[2] The use of phosphorus oxychloride is a standard and highly effective method for the conversion of hydroxylated nitrogen-containing heterocycles (or their tautomeric oxo forms) into their corresponding chloro derivatives. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Step 2: Reaction Execution
The reaction mixture is heated at reflux for one hour, during which time a clear solution is formed.[2] The elevated temperature is necessary to overcome the activation energy of the reaction and drive the chlorination to completion.
Step 3: Work-up and Isolation
Upon cooling, a precipitate of the product forms. The reaction mixture is then cautiously poured over ice to quench the excess phosphorus oxychloride.[2] Dichloromethane (CH₂Cl₂) is added to the mixture, which is then neutralized with solid potassium carbonate (K₂CO₃). The organic layer is separated, and the aqueous layer is extracted twice more with chloroform (CHCl₃). The combined organic layers are washed with water, dried over potassium carbonate, and evaporated to yield a white solid.[2]
Step 4: Purification and Characterization
The crude product is recrystallized from a hexane/acetone mixture to afford 1.14 g (a 95% theoretical yield) of this compound as short, white needles.[2] The purified product has a melting point of 213-216 °C.[2]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 6-Chloro-1,7-naphthyridin-2-one | [2] |
| Reagent | Phosphorus oxychloride (POCl₃) | [2] |
| Reaction Time | 1 hour | [2] |
| Yield | 95% | [2] |
| Melting Point | 213-216 °C | [2] |
| Appearance | White needles | [2] |
Alternative Synthetic Considerations
While the direct chlorination of the corresponding naphthyridinone is a highly efficient method, the broader field of naphthyridine synthesis encompasses a variety of strategies that can be adapted to produce the 1,7-naphthyridine core. These often involve the construction of the bicyclic system from substituted pyridine or quinoline precursors.[1] For instance, some synthetic routes to the 1,7-naphthyridine skeleton involve the cyclization of 2-cyano-3-pyridylacetonitrile.[1] Although not directly leading to this compound, such methods provide alternative pathways to the core structure, which could then be functionalized through subsequent halogenation reactions.
The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the scalability of the process for the intended application.
Conclusion
The synthesis of this compound presented here is a robust and high-yielding protocol that provides a valuable intermediate for the development of novel, biologically active compounds. The use of phosphorus oxychloride for the chlorination of the naphthyridinone precursor is a classic yet highly effective transformation in heterocyclic chemistry. A thorough understanding of this and other synthetic strategies for the construction and functionalization of the 1,7-naphthyridine core is essential for medicinal chemists and drug development professionals working to create the next generation of therapeutics.
References
An In-depth Technical Guide to the Synthesis and Utility of 2,6-Dichloro-1,7-naphthyridine
Abstract
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities, including antitumor and antimicrobial effects[1]. The introduction of halogen atoms onto this core structure dramatically enhances its synthetic versatility, providing reactive handles for diversification. This guide provides a detailed technical overview of a foundational method for the preparation of 2,6-Dichloro-1,7-naphthyridine, a key intermediate for chemical library synthesis and drug discovery programs. We will delve into the causality behind the experimental protocol, present key characterization data, and contextualize its significance as a versatile building block for further chemical exploration.
Introduction: The Strategic Importance of Halogenated Naphthyridines
Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, are of significant interest due to their diverse pharmaceutical applications[2]. The specific isomer, 1,7-naphthyridine, has been identified as a core component in potent and selective kinase inhibitors, underscoring its relevance in modern drug development[3].
The strategic value of this compound lies in its nature as a di-electrophilic building block. The two chlorine atoms are susceptible to displacement via nucleophilic aromatic substitution (SNAr) or can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination[4][5]. This dual reactivity allows for the regioselective introduction of a wide array of functional groups, enabling the rapid generation of diverse molecular architectures for structure-activity relationship (SAR) studies. The synthesis of this key intermediate is, therefore, a critical first step in many research campaigns targeting this scaffold.
Seminal Synthesis: From Hydroxy-Naphthyridine to Dichloro-Intermediate
A robust and high-yielding synthesis of this compound proceeds via the direct chlorination of a hydroxylated precursor, 6-chloro-1,7-naphthyridin-2-one. This transformation is effectively achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃).
Mechanistic Rationale
The conversion of a naphthyridinone (a cyclic amide or lactam) to its corresponding chloro-derivative is a classic transformation. Phosphorus oxychloride serves as both the reagent and, in many cases, the solvent. The mechanism involves the activation of the carbonyl oxygen of the lactam by the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of phosphate species and the subsequent attack of a chloride ion to yield the aromatic dichloro product. Heating the reaction to reflux provides the necessary activation energy to drive this conversion to completion.
Synthetic Pathway Diagram
The following diagram illustrates the core chemical transformation.
Caption: Chemical conversion of the naphthyridinone precursor.
Detailed Experimental Protocol
This protocol is based on a well-established laboratory procedure, designed for reproducibility and high yield[6].
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-chloro-1,7-naphthyridin-2-one | 180.58 | 1.08 g | 6.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10 mL | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | As needed | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |
| Chloroform (CHCl₃) | 119.38 | As needed | - |
| Hexane | - | As needed | - |
| Acetone | - | As needed | - |
| Ice | - | As needed | - |
| Water (H₂O) | 18.02 | As needed | - |
Step-by-Step Procedure
Reaction Setup & Execution:
-
Combine 1.08 g (6 mmoles) of 6-chloro-1,7-naphthyridin-2-one and 10 mL of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Expertise & Experience: Using POCl₃ in excess ensures it acts as both the reagent and the reaction solvent, promoting complete dissolution and conversion of the starting material.
-
-
Heat the mixture at reflux for one hour. The solid starting material should dissolve, resulting in a clear solution[6].
-
Causality: Refluxing provides the thermal energy required to overcome the activation barrier for the chlorination reaction. Visual confirmation of a clear solution is a good indicator that the reaction is proceeding as expected.
-
Work-up & Isolation: 3. Allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling. 4. Cautiously pour the cooled reaction mixture over a beaker of crushed ice.
- Trustworthiness: This step must be performed with extreme care in a well-ventilated fume hood. The reaction of residual POCl₃ with water is highly exothermic and releases HCl gas. The ice quenches the reaction and hydrolyzes the excess POCl₃.
- Add dichloromethane (CH₂Cl₂) to the aqueous mixture and neutralize it by the slow, portion-wise addition of solid potassium carbonate (K₂CO₃) until effervescence ceases and the solution is basic.
- Causality: K₂CO₃ is a mild base used to neutralize the acidic conditions created by the hydrolysis of POCl₃. Neutralization is crucial for preventing product degradation and ensuring efficient extraction into the organic layer.
- Transfer the mixture to a separatory funnel. Separate the dichloromethane layer.
- Extract the aqueous layer twice more with chloroform (CHCl₃) to maximize product recovery.
- Expertise & Experience: Using two different chlorinated solvents for extraction can sometimes improve the recovery of the product, which has moderate polarity.
- Combine all organic layers, wash with water, and dry over anhydrous K₂CO₃.
- Trustworthiness: The final water wash removes any residual inorganic salts. Drying over K₂CO₃, a solid desiccant, removes trace amounts of water from the organic phase, which is critical before solvent evaporation.
- Evaporate the solvent under reduced pressure to yield a white solid[6].
Purification: 10. Recrystallize the crude solid from a hexane/acetone solvent system.
- Causality: Recrystallization is a purification technique based on differential solubility. The desired product is dissolved in a minimum amount of hot solvent (in this case, a mixture where acetone provides solubility and hexane acts as an anti-solvent) and allowed to slowly cool, forming pure crystals while impurities remain in the mother liquor.
- Collect the resulting short, white needles by filtration to obtain the final product.
Experimental Workflow Diagram
Caption: Step-by-step laboratory workflow for synthesis.
Product Characterization and Properties
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Physical and Analytical Data
The procedure described yields the product as short, white needles with the following properties[6].
| Property | Value | Source |
| Yield | 1.14 g (95%) | [6] |
| Melting Point | 213–216 °C | [6] |
| Elemental Analysis (Calculated) | C, 48.27%; H, 2.03%; N, 14.08% | [6] |
| Elemental Analysis (Found) | C, 48.80%; H, 2.09%; N, 14.55% | [6] |
Physicochemical Properties
The following data provides additional information about the molecule's characteristics[7].
| Identifier / Property | Value |
| CAS Number | 93493-69-7 |
| Molecular Formula | C₈H₄Cl₂N₂ |
| Molecular Weight | 199.04 g/mol |
| XLogP3 | 3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Complexity | 165 |
Conclusion: A Gateway to Chemical Diversity
The discovery and optimization of synthetic routes to foundational molecules like this compound are critical for advancing chemical and pharmaceutical research. The protocol detailed herein is a self-validating system, offering high yields and a straightforward purification process. The resulting compound is not an end in itself but rather a highly valuable starting point. Its two reactive chlorine sites provide medicinal chemists with a robust platform for creating libraries of novel 1,7-naphthyridine analogues, enabling the systematic exploration of chemical space in the ongoing quest for new therapeutic agents and functional materials.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. This compound|lookchem [lookchem.com]
The Emerging Therapeutic Potential of 1,7-Naphthyridine Derivatives: A Technical Guide
Abstract
The 1,7-naphthyridine scaffold, a unique nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry as a privileged structure for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the diverse biological activities exhibited by 1,7-naphthyridine derivatives, with a focus on their anticancer, anti-inflammatory, central nervous system (CNS), and antiviral properties. By synthesizing current research, this guide offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing mechanisms of action, structure-activity relationships (SAR), and robust experimental protocols to facilitate further exploration and application of this versatile chemical scaffold.
Introduction: The 1,7-Naphthyridine Core - A Scaffold of Therapeutic Promise
Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, exist as various isomers, with the 1,8- and 1,5-isomers being the most extensively studied. However, the 1,7-naphthyridine core has recently emerged as a particularly promising pharmacophore, with its derivatives demonstrating a broad spectrum of potent and selective biological activities.[1] The unique arrangement of nitrogen atoms in the 1,7-naphthyridine ring system imparts distinct electronic and steric properties, enabling favorable interactions with a variety of biological targets. This guide will delve into the key therapeutic areas where 1,7-naphthyridine derivatives have shown significant promise.
Anticancer Activity: Targeting Key Oncogenic Pathways
Several 1,7-naphthyridine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, operating through diverse mechanisms of action.
Inhibition of the Wnt Signaling Pathway
The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer. Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has been identified as a potent inhibitor of this pathway.[1] It exerts its antiproliferative effects by inducing G0/G1 cell cycle arrest in cancer cells.
PIP4K2A Inhibition
Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase implicated in tumor suppression. A series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, with IC50 values ranging from 0.066 to 18.0 μM.[2]
General Cytotoxicity
Synthetic 2,4-disubstituted-1,7-naphthyridines have also been investigated for their anticancer potential. Notably, compound 17a from this series has exhibited significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[3]
Table 1: Anticancer Activity of Selected 1,7-Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference(s) |
| Bisleuconothine A | Colon Cancer (SW480) | 2.74 µM | Wnt Signaling Inhibition | [1] |
| Bisleuconothine A | Colon Cancer (HCT116) | 3.18 µM | Wnt Signaling Inhibition | [1] |
| Bisleuconothine A | Colon Cancer (HT29) | 1.09 µM | Wnt Signaling Inhibition | [1] |
| Bisleuconothine A | Colon Cancer (SW620) | 3.05 µM | Wnt Signaling Inhibition | [1] |
| Compound 17a | Lymphoblastic Leukemia (MOLT-3) | 9.1 ± 2.0 µM | Not specified | [3] |
| Compound 17a | Cervical Carcinoma (HeLa) | 13.2 ± 0.7 µM | Not specified | [3] |
| Compound 17a | Promyeloblast (HL-60) | 8.9 ± 2.2 µM | Not specified | [3] |
| 1,7-Naphthyridine Analogues | - | 0.066 - 18.0 µM | PIP4K2A Inhibition | [2] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
For 1,7-naphthyridine analogues targeting PIP4K2A, quantitative structure-activity relationship (QSAR) studies have highlighted the importance of specific molecular descriptors in determining inhibitory activity. These models can guide the design of more potent inhibitors.[2] For other naphthyridine derivatives, substitutions at various positions on the core ring system have been shown to significantly influence cytotoxicity.[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][3][5][6][7]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5][7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Anti-inflammatory Activity: Modulation of the p38 MAP Kinase Pathway
Chronic inflammation is a key driver of numerous diseases. Certain 1,7-naphthyridine derivatives have emerged as potent anti-inflammatory agents by targeting the p38 mitogen-activated protein (MAP) kinase pathway.
Inhibition of p38 MAP Kinase
The p38 MAP kinase is a crucial enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[8][9] A novel series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38α MAP kinase.[6] These compounds have demonstrated significant in vivo efficacy in animal models of inflammation, reducing TNF-α levels and showing therapeutic effects in adjuvant-induced arthritis in rats.[6]
Table 2: Anti-inflammatory Activity of 1,7-Naphthyridine 1-Oxides
| Compound Series | In Vivo Model | ED50 Value | Mechanism of Action | Reference(s) |
| 1,7-Naphthyridine 1-Oxides | LPS-induced TNF-α production (mouse) | 0.5 mg/kg (oral) | p38α MAP Kinase Inhibition | [6] |
| 1,7-Naphthyridine 1-Oxides | Adjuvant-induced arthritis (rat) | < 1 mg/kg (oral) | p38α MAP Kinase Inhibition | [6] |
Structure-Activity Relationship (SAR) Insights for p38 MAP Kinase Inhibitors
For the 1,7-naphthyridine 1-oxide series, the N-oxide oxygen was found to be essential for potent inhibitory activity and selectivity against other kinases.[6] Further SAR studies on various classes of p38 inhibitors have elucidated the importance of specific pharmacophoric features, such as hydrogen bonding potential and occupation of lipophilic pockets in the kinase, for high-affinity binding.[8]
Experimental Protocol: In Vitro p38α MAP Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase.[10][11][12]
Principle: The assay measures the phosphorylation of a specific substrate (e.g., ATF2) by p38α kinase in the presence and absence of the inhibitor. The extent of phosphorylation is then quantified.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer, a solution of purified active p38α kinase, a solution of the substrate (e.g., recombinant ATF2), and a stock solution of ATP.
-
Inhibitor Preparation: Prepare serial dilutions of the 1,7-naphthythyridine derivative in the kinase buffer.
-
Kinase Reaction: In a microplate, combine the purified p38α kinase, the substrate, and the diluted inhibitor (or vehicle control).
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding EDTA.
-
Detection of Phosphorylation: Detect the amount of phosphorylated substrate using a suitable method, such as:
-
Western Blot: Using a phospho-specific antibody for the substrate.
-
ELISA: With a phospho-specific antibody.
-
Luminescence-based assay: Measuring ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Determine the IC50 value of the inhibitor.
Caption: Simplified p38 MAP Kinase signaling pathway and the inhibitory action of 1,7-naphthyridine 1-oxides.
Central Nervous System (CNS) Activity: Targeting the Tachykinin NK1 Receptor
Derivatives of 1,7-naphthyridine have also been explored for their potential in treating CNS disorders.
Tachykinin NK1 Receptor Antagonism
The tachykinin NK1 receptor is implicated in various physiological processes, including pain, depression, and inflammation. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as potent and orally active tachykinin NK1 receptor antagonists.[11][13] These compounds exhibit excellent in vitro antagonistic activity, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.[11]
Table 3: CNS Activity of 1,7-Naphthyridine Derivatives
| Compound | Target | IC50 Value (in vitro) | In Vivo Effect | Reference(s) |
| (aR, S)-enantiomer (3a-A) | Tachykinin NK1 Receptor | 0.80 nM | Inhibition of capsaicin-induced plasma extravasation | [14] |
| (9S)-7b | Tachykinin NK1 Receptor | 0.28 nM | Effects on bladder functions | [13] |
| (aR,9R)-8b | Tachykinin NK1 Receptor | 0.45 nM | Effects on bladder functions | [13] |
Structure-Activity Relationship (SAR) Insights for NK1 Receptor Antagonists
For the axially chiral 1,7-naphthyridine-6-carboxamides, the stereochemistry around the -C(6)(=O)-N(7)-CH2Ar moiety is crucial for high-affinity binding to the NK1 receptor.[13][14] The (R)-configuration at the axial bond and a stacking-like conformation between two phenyl rings are essential for potent antagonism.[14] The presence of an intramolecular face-to-face π–π interaction between two aromatic rings is a common feature of high-affinity NK1 receptor antagonists, and this can be enhanced by a conformationally-restricted system.[15]
Experimental Protocol: NK1 Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.[16]
Principle: A radiolabeled ligand with high affinity for the NK1 receptor (e.g., [125I]Substance P) is incubated with cell membranes expressing the receptor. The displacement of the radioligand by an unlabeled test compound is measured, allowing for the determination of the test compound's binding affinity (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Prepare crude cell membranes from cultured cells overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, pH 7.4).
-
Reaction Mixture: In a microplate, combine the cell membranes, the radiolabeled ligand (e.g., [125I]Substance P), and various concentrations of the 1,7-naphthyridine derivative. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Antiviral Activity: A New Frontier
While the broader naphthyridine class is known for its antimicrobial properties, the 1,7-isomer has been less explored in this area. In fact, some reviews have stated a lack of reported antimicrobial activity for 1,7-naphthyridine derivatives.[7] However, recent research has unveiled their potential as antiviral agents.
Inhibition of HIV-1 Reverse Transcriptase
A series of novel 2,4-disubstituted-1,7-naphthyridine derivatives have been developed and evaluated as inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.[3] Several of these compounds exhibited potent inhibitory activity, with IC50 values comparable to the established non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine.[3]
Table 4: Anti-HIV-1 Activity of 2,4-Disubstituted-1,7-Naphthyridine Derivatives
| Compound Series | Target | IC50 Range | Reference(s) |
| 2,4-disubstituted-1,7-naphthyridines | HIV-1 Reverse Transcriptase | 0.175 - 0.634 µM | [3] |
Structure-Activity Relationship (SAR) Insights for HIV-1 RT Inhibitors
For the 2,4-disubstituted-1,7-naphthyridines, molecular docking studies have shown that these compounds align well within the HIV-1 RT binding pocket, forming key hydrogen bonds and π–π stacking interactions with amino acid residues.[3] The nature of the substituents at the 2- and 4-positions of the 1,7-naphthyridine core significantly influences the inhibitory potency.[3]
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.[17][18][19][20]
Principle: The assay quantifies the synthesis of DNA by recombinant HIV-1 RT using a template-primer. The inhibition of this process by a test compound is measured.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a solution of recombinant HIV-1 RT, a template-primer (e.g., poly(A)•oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., with digoxigenin or biotin).
-
Inhibitor Preparation: Prepare serial dilutions of the 1,7-naphthyridine derivative.
-
RT Reaction: In a microplate, combine the reaction buffer, template-primer, labeled dNTPs, HIV-1 RT, and the diluted inhibitor (or vehicle control).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Detection of DNA Synthesis: The newly synthesized labeled DNA is captured on a streptavidin-coated plate (if using a biotin-labeled dNTP) and detected using an anti-label antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.
-
Measurement: Measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 value of the compound.
Conclusion and Future Directions
The 1,7-naphthyridine scaffold represents a versatile and highly promising platform for the design and development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, CNS, and antiviral effects, underscore the significant potential of this heterocyclic system. The insights into the mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for further research. Future efforts should focus on optimizing the potency and selectivity of existing lead compounds, exploring novel substitution patterns, and investigating the potential of 1,7-naphthyridine derivatives in other therapeutic areas. The detailed experimental protocols provided herein are intended to empower researchers to rigorously evaluate new derivatives and accelerate their translation from the laboratory to clinical applications.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. promega.com [promega.com]
- 13. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. xpressbio.com [xpressbio.com]
- 18. HIV Reverse Transcriptase Assay [profoldin.com]
- 19. xpressbio.com [xpressbio.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2,6-Dichloro-1,7-naphthyridine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The naphthyridine scaffold, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry and materials science.[1] The arrangement of the nitrogen atoms within the bicyclic system gives rise to six possible isomers, each with a unique electronic distribution and reactivity profile.[2] Among these, the 1,7-naphthyridine core is a key structural motif in a variety of biologically active molecules. This guide focuses on a crucial, yet often overlooked, derivative: 2,6-dichloro-1,7-naphthyridine . This di-chlorinated scaffold serves as a versatile building block for the synthesis of a diverse array of functionalized molecules, particularly in the realm of kinase inhibitor discovery. This document aims to provide a comprehensive technical overview of its synthesis, chemical reactivity, and applications, empowering researchers to leverage its potential in their scientific endeavors.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₄Cl₂N₂ | [3] |
| Molecular Weight | 199.04 g/mol | [3] |
| CAS Number | 93493-69-7 | - |
| Appearance | White solid (needles) | [3] |
| Melting Point | 213-216 °C | [3] |
Synthesis of the this compound Core
The construction of the this compound scaffold can be approached through various synthetic strategies. A common and efficient method involves the chlorination of a pre-existing naphthyridinone precursor.
Chlorination of 6-Chloro-1,7-naphthyridin-2-one
A widely employed and high-yielding synthesis of this compound involves the treatment of 6-chloro-1,7-naphthyridin-2-one with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).[3] This reaction proceeds via the conversion of the lactam functionality into a chloro-substituted pyridine ring.
Experimental Protocol: [3]
-
A mixture of 6-chloro-1,7-naphthyridin-2-one (1.08 g, 6 mmol) and phosphorus oxychloride (10 mL) is heated at reflux for one hour, resulting in a clear solution.
-
Upon cooling, a precipitate forms. The reaction mixture is cautiously poured over ice.
-
Dichloromethane (CH₂Cl₂) is added, and the mixture is neutralized with solid potassium carbonate (K₂CO₃).
-
The organic layer is separated, and the aqueous layer is extracted twice with chloroform (CHCl₃).
-
The combined organic layers are washed with water, dried over K₂CO₃, and the solvent is evaporated to yield a white solid.
-
The crude product is recrystallized from a hexane/acetone mixture to afford this compound as short, white needles (1.14 g, 95% yield).
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This reagent serves as both the solvent and the chlorinating agent. Its high boiling point allows the reaction to be conducted at elevated temperatures, ensuring complete conversion of the naphthyridinone.
-
Reflux Conditions: Heating at reflux provides the necessary activation energy for the chlorination reaction to proceed efficiently.
-
Neutralization with K₂CO₃: The use of a solid base like potassium carbonate is crucial for neutralizing the acidic byproducts of the reaction (e.g., phosphoric acid) without introducing a significant amount of water, which could lead to side reactions.
-
Recrystallization: This final purification step is essential to remove any unreacted starting material and inorganic impurities, yielding a highly pure product suitable for subsequent reactions.
Caption: Synthesis of this compound.
Chemical Reactivity and Functionalization
The two chlorine atoms on the this compound scaffold are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The positions of the nitrogen atoms within the bicyclic system influence the electrophilicity of the carbon atoms attached to the chlorine atoms, potentially allowing for regioselective functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system activates the chloro-substituted positions towards nucleophilic attack. This allows for the displacement of the chloride ions by a variety of nucleophiles, such as amines, alcohols, and thiols. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions and the nature of the nucleophile. Generally, the position para to a ring nitrogen is more activated towards nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted naphthyridine derivatives. The differential reactivity of the two chlorine atoms can potentially be exploited for sequential, site-selective cross-coupling reactions.
Caption: Reactivity of this compound.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 | d | ~8.0 |
| H-4 | ~8.2 | d | ~8.0 |
| H-5 | ~8.8 | s | - |
| H-8 | ~9.2 | s | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The ¹³C NMR spectrum will provide key information about the carbon framework.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-3 | ~125 |
| C-4 | ~138 |
| C-4a | ~122 |
| C-5 | ~145 |
| C-6 | ~155 |
| C-8 | ~150 |
| C-8a | ~148 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1).
| m/z | Relative Intensity (%) | Assignment |
| 198 | ~100 | [M]⁺ (C₈H₄³⁵Cl₂N₂) |
| 200 | ~65 | [M+2]⁺ |
| 202 | ~10 | [M+4]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C/C=N stretching and bending vibrations, as well as the C-Cl stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3150 | Medium | Aromatic C-H stretch |
| 1550-1600 | Strong | Aromatic C=C and C=N stretch |
| 1400-1500 | Medium | Aromatic ring vibrations |
| 1000-1200 | Strong | C-Cl stretch |
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting material for the synthesis of molecules with a wide range of biological activities. Its ability to be readily functionalized at the 2- and 6-positions allows for the exploration of chemical space and the optimization of ligand-target interactions.
Kinase Inhibitors
A significant application of the naphthyridine core, including the 1,7-naphthyridine isomer, is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The nitrogen atoms of the naphthyridine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors. The substituents at the 2- and 6-positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. While specific examples for the this compound isomer are not extensively documented in publicly accessible literature, related dichloronaphthyridine isomers have been utilized in the development of inhibitors for kinases such as JAK.
Future Outlook
This compound is a promising, yet underutilized, building block in synthetic and medicinal chemistry. The development of more diverse and efficient synthetic routes to this scaffold will undoubtedly accelerate its application. Further exploration of its reactivity, particularly in regioselective functionalization, will unlock new avenues for the creation of novel molecular architectures. As the demand for potent and selective therapeutic agents continues to grow, the strategic application of versatile scaffolds like this compound will be instrumental in the advancement of drug discovery.
References
The Emerging Therapeutic Landscape of 1,7-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals
The 1,7-naphthyridine scaffold, a unique bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of 1,7-naphthyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their anticancer, kinase inhibitory, anti-inflammatory, and central nervous system (CNS) activities. Through a detailed examination of their mechanisms of action, presentation of key quantitative data, and provision of robust experimental protocols, this guide aims to empower the scientific community to unlock the full therapeutic potential of this promising chemical scaffold.
Anticancer Potential: Targeting Key Oncogenic Pathways
1,7-Naphthyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a range of cancer cell lines through diverse mechanisms of action.[1][2][3] These include the disruption of crucial signaling pathways, inhibition of essential enzymes, and induction of programmed cell death.
Mechanism of Action: A Multi-pronged Attack on Cancer
1.1.1. Inhibition of Wnt Signaling Pathway:
A notable example of a naturally occurring 1,7-naphthyridine with anticancer properties is Bisleuconothine A.[1] This alkaloid has been shown to exert its antiproliferative effects by inhibiting the Wnt signaling pathway, a critical pathway frequently dysregulated in various cancers, particularly colon cancer.[1][4] By downregulating this pathway, Bisleuconothine A induces a G0/G1 cell cycle arrest in cancer cells, thereby halting their proliferation.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Putative Mechanism of Action of 2,6-Dichloro-1,7-naphthyridine
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comprehensive analysis of the potential mechanisms of action for 2,6-Dichloro-1,7-naphthyridine, a specific analogue whose direct biological targets remain largely uncharacterized in publicly available literature. By synthesizing data from structurally related 1,7- and 2,6-naphthyridine derivatives, this document proposes and technically details plausible signaling pathways and molecular interactions. It further outlines robust experimental protocols to systematically investigate and validate these hypotheses. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering a structured approach to elucidating its pharmacological profile.
Introduction: The Therapeutic Potential of the Naphthyridine Core
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers.[1][2] Their versatile structure has made them a focal point of drug discovery, leading to the development of compounds with a wide array of therapeutic applications.[3][4][5] Derivatives of the various naphthyridine isomers have been reported to exhibit significant anticancer, antimicrobial, anti-inflammatory, and neurological activities.[1][2][6]
The biological activity of a naphthyridine derivative is intricately linked to the substitution pattern on its core structure. For instance, derivatives of the closely related 2,6-naphthyridine scaffold have recently been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.[7] Furthermore, various naphthyridine analogues have been identified as potent inhibitors of key enzymes such as phosphodiesterase 5 (PDE5), Cyclin-Dependent Kinase 5 (CDK5), and Casein Kinase 2 (CK2).[8][9][10][11]
This guide focuses on This compound , a compound for which specific mechanistic data is not yet prevalent. The presence of chloro substituents at the 2 and 6 positions suggests the potential for specific interactions within biological targets, possibly acting as a kinase inhibitor or an agent that disrupts protein-protein interactions.
Proposed Mechanisms of Action for this compound
Based on the established activities of structurally analogous compounds, we propose two primary putative mechanisms of action for this compound: Kinase Inhibition and Topoisomerase II Inhibition .
Putative Mechanism 1: Protein Kinase Inhibition
The naphthyridine scaffold is a common feature in a multitude of potent protein kinase inhibitors.[7][8][10][11] The planar nature of the fused ring system allows it to fit into the ATP-binding pocket of kinases, a common mechanism of action for this class of drugs. The dichloro substitutions on the 1,7-naphthyridine core could provide critical interactions with specific amino acid residues within the kinase hinge region or other hydrophobic pockets, thereby conferring selectivity and potency.
Potential Kinase Targets:
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Given that 2,6-naphthyridine analogues are effective FGFR4 inhibitors, it is plausible that this compound also targets this kinase, which is a known driver in hepatocellular carcinoma.[7]
-
p38 Mitogen-Activated Protein (MAP) Kinase: Certain 1,7-naphthyridine derivatives are known to inhibit p38 MAP kinase, a key regulator of inflammatory responses.[12] This suggests a potential anti-inflammatory role for the dichlorinated analogue.
-
Other Oncogenic Kinases: The broader class of naphthyridines has been shown to inhibit Aurora kinases, CDKs, and Casein Kinase 2, all of which are implicated in cancer progression.[8][10][11]
Proposed Signaling Pathway: Inhibition of the FGFR4 Pathway
Caption: Proposed inhibition of the FGF19-FGFR4 signaling pathway.
Putative Mechanism 2: Topoisomerase II Inhibition
Several naphthyridine derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase II, an enzyme essential for DNA replication and cell division.[1][13] These compounds act as "topoisomerase poisons" by stabilizing the covalent complex between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and ultimately triggers apoptosis. The planar aromatic structure of this compound could facilitate its intercalation into DNA, a key step in the mechanism of many topoisomerase inhibitors.
Proposed Mechanism of Topoisomerase II Inhibition
Caption: Proposed mechanism of Topoisomerase II inhibition.
Experimental Protocols for Mechanism of Action Validation
To elucidate the precise mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.
In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology: ADP-Glo™ Kinase Assay (Promega)
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, the appropriate substrate, ATP, and varying concentrations of this compound in a 384-well plate.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus, the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the compound concentration.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Topoisomerase II Inhibition Assay
Objective: To assess the ability of this compound to inhibit the activity of human Topoisomerase II.[13]
Methodology: DNA Relaxation Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase IIα, and varying concentrations of this compound in a reaction buffer.
-
Enzymatic Reaction: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the band intensities to determine the percentage of inhibition of DNA relaxation at each compound concentration.
Cellular Assays
Objective: To evaluate the effect of this compound on cell proliferation, cell cycle progression, and apoptosis in relevant cancer cell lines.
Methodology: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., Huh7 for hepatocellular carcinoma) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Quantitative Data Summary
While no direct quantitative data exists for this compound, the following table summarizes the reported activities of related naphthyridine derivatives to provide a reference for expected potency.
| Compound Class | Target | IC50 / Activity | Reference |
| 2,6-Naphthyridine Analogues | FGFR4 | Nanomolar potency against Huh7 cells | [7] |
| 1,7-Naphthyridine Derivatives | p38 MAP Kinase | Significant reduction of TNFα production | |
| 1,7-Naphthyridine Derivatives | PIP4K2A | Potent inhibitory activity | [14][15] |
| 1,8-Naphthyridine Derivatives | Topoisomerase II | Potent anticancer properties | |
| 2,7-Naphthyridine Derivatives | PDE5 | IC50 = 0.23 nM | [9] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on the extensive research into the broader naphthyridine family, it is highly probable that this compound functions as a kinase or topoisomerase II inhibitor. The experimental framework provided in this guide offers a clear and logical path to systematically unravel its mechanism of action. Future research should focus on a broad kinase screen to identify primary targets, followed by in-depth cellular and in vivo studies to validate these findings and explore the therapeutic potential of this compound in relevant disease models.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAPHTHYRIDINONES AS PROTEIN KINASE INHIBITORS | Patent Publication Number 20110269758 | Patexia [patexia.com]
- 9. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 2,6-Dichloro-1,7-naphthyridine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-dichloro-1,7-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural features through predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra, this guide leverages advanced predictive algorithms to provide a robust dataset for analytical and synthetic applications.
Introduction to this compound
This compound (CAS No. 93493-69-7) is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms.[1] The presence of two chlorine atoms on the naphthyridine core significantly influences its electronic properties and reactivity, making it a valuable scaffold for the synthesis of more complex molecules with potential biological activity. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and as a starting point for the characterization of its derivatives.
Molecular Structure and Properties:
-
Molecular Formula: C₈H₄Cl₂N₂[1]
-
Molecular Weight: 199.04 g/mol [1]
-
Canonical SMILES: C1=CC(=NC2=CN=C(C=C21)Cl)Cl[1]
The structural arrangement of this compound dictates its spectroscopic characteristics. The following sections will delve into the predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
References
Methodological & Application
Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold
An In-Depth Guide to the Synthetic Chemistry of 2,6-Dichloro-1,7-naphthyridine: Protocols and Applications
The 1,7-naphthyridine core is a privileged heterocyclic scaffold in modern drug discovery and materials science.[1][2] Its rigid, planar structure and defined hydrogen bonding capabilities make it a sought-after pharmacophore for designing potent and selective therapeutic agents. Derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) modulating properties.[1][3] Furthermore, the unique electronic properties of the naphthyridine system lend themselves to applications in organic electronics and catalysis.[2]
This compound (CAS No. 93493-69-7) represents a cornerstone building block for accessing a diverse chemical space based on this scaffold.[4] The two chlorine atoms serve as versatile synthetic handles, allowing for selective functionalization through a variety of transformations. Their differential reactivity enables sequential, site-specific modifications, providing a powerful platform for generating libraries of novel compounds for screening and development. This guide provides detailed experimental protocols for the synthesis and key reactions of this compound, grounded in established chemical principles and supported by authoritative literature.
Protocol 1: Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of 6-chloro-1,7-naphthyridin-2-one using phosphorus oxychloride (POCl₃). This reaction proceeds via the conversion of the pyridone oxygen into a better leaving group, followed by nucleophilic attack by a chloride ion.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-chloro-1,7-naphthyridin-2-one (1.08 g, 6.0 mmol).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 10 mL).
-
Reaction: Heat the mixture to reflux and maintain for 1 hour. The solid should dissolve to form a clear solution.
-
Workup - Quenching: After cooling to room temperature, a precipitate may form. Cautiously pour the reaction mixture over a generous amount of crushed ice in a large beaker. This step is highly exothermic and should be performed slowly with stirring.
-
Workup - Neutralization & Extraction: Add dichloromethane (CH₂Cl₂) to the mixture. Slowly add solid potassium carbonate (K₂CO₃) in portions until the aqueous layer is neutralized (ceases to effervesce).
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the CH₂Cl₂ layer. Extract the aqueous layer twice more with fresh portions of chloroform (CHCl₃).
-
Drying and Concentration: Combine all organic layers. Wash with water, then dry over anhydrous potassium carbonate (K₂CO₃). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a white solid.
-
Purification: Recrystallize the crude solid from a hexane/acetone mixture to afford pure this compound as white needles.[5]
Expected Yield: 95%[5] Melting Point: 213-216 °C[5]
Key Reactions and Derivatizations
The two chlorine atoms on the 1,7-naphthyridine ring are susceptible to displacement by various nucleophiles and can participate in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the diazine system activates the chlorine atoms, particularly those at positions alpha or gamma to the ring nitrogens, towards nucleophilic attack.
Reaction Type 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing halo-heterocycles.[6] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] Subsequent elimination of the chloride ion restores aromaticity. The presence of electron-withdrawing nitrogen atoms within the ring system is crucial for stabilizing the negatively charged intermediate, thereby facilitating the reaction.[6][7]
Workflow for Nucleophilic Aromatic Substitution.
Protocol 2: Monosubstitution with an Amine Nucleophile
This protocol describes a general procedure for the regioselective monosubstitution of this compound. The C2 position is generally more activated towards nucleophilic attack due to its proximity to both nitrogen atoms.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, aniline, benzylamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO, or NMP)
-
Inert gas (Nitrogen or Argon)
Experimental Protocol:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) followed by the base (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired monosubstituted product.
Data Summary: Representative SNAr Reactions on Dihalo-N-Heterocycles
| Nucleophile | Substrate Analogue | Conditions | Product | Yield (%) | Reference |
| Morpholine | 2,4-Dichloropyrimidine | K₂CO₃, DMF, 100 °C, 12h | 4-Morpholino-2-chloropyrimidine | 85 | [8] |
| Aniline | 2,6-Dichloropyridine | NaOtBu, Toluene, 80 °C, 6h | 2-Anilino-6-chloropyridine | 78 | [8] |
| Sodium Methoxide | 4,7-Dichloroquinoline | MeOH, reflux, 4h | 4-Methoxy-7-chloroquinoline | 92 | [8] |
Reaction Type 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. For a substrate like this compound, the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds) are particularly powerful.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[9] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9][10] The choice of ligand is critical for achieving high efficiency, especially with less reactive aryl chlorides.
Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol 3: Suzuki-Miyaura C-C Bond Formation
Materials:
-
This compound or its monosubstituted derivative
-
Aryl- or heteroarylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, PCy₃)[10]
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, THF)[9]
-
Inert gas (Nitrogen or Argon)
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-2.4 eq relative to Pd), and base (2.0-3.0 eq) under an inert atmosphere.
-
Reagent Addition: Add the chloro-naphthyridine substrate (1.0 eq) and the boronic acid (1.2-1.5 eq).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring for the required time (2-24 h), monitoring by TLC or LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Data Summary: Typical Suzuki Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Application Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80-100 | General purpose for a wide range of arylboronic acids.[9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT - 80 | Highly active system, often effective at room temperature for aryl bromides and some activated chlorides.[10] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane / H₂O | 90 | Good for heteroarylboronic acids; dppf is a robust ligand. |
B. Buchwald-Hartwig Amination
As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the formation of C-N bonds under milder conditions and often with a broader scope of amine coupling partners.[11][12] The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] The choice of a sterically hindered, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[12]
Protocol 4: Buchwald-Hartwig C-N Bond Formation
Materials:
-
Chloro-naphthyridine substrate
-
Amine or amide nucleophile
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)[13]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))[8]
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-2.0 eq relative to Pd), and base (1.5-2.0 eq) to a dry reaction vessel.[8]
-
Reagent Addition: Add the chloro-naphthyridine substrate (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography.
General Workflow for Buchwald-Hartwig Amination.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex molecules aimed at pharmaceutical and materials science applications. The protocols outlined in this guide for its synthesis, nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust toolkit for researchers. By understanding the underlying principles of reactivity and carefully selecting reaction conditions, scientists can effectively leverage this building block to accelerate the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
The Strategic deployment of 2,6-Dichloro-1,7-naphthyridine in Modern Medicinal Chemistry
Introduction: The Versatility of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this scaffold have shown promise as potent therapeutic agents, particularly in oncology and inflammatory diseases. The strategic placement of nitrogen atoms in the bicyclic system allows for multiple vectors for substitution, enabling fine-tuning of physicochemical properties and target engagement. Among the various starting materials for the elaboration of this scaffold, 2,6-dichloro-1,7-naphthyridine stands out as a particularly useful and versatile building block. The differential reactivity of the two chlorine atoms provides a handle for sequential and regioselective functionalization, making it an attractive starting point for the synthesis of diverse compound libraries.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed experimental protocols for its derivatization, and discuss the structure-activity relationships of the resulting compounds.
Core Applications in Drug Discovery: A Focus on Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 1,7-naphthyridine scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors.
Targeting the ATP-Binding Site
The 1,7-naphthyridine core can effectively mimic the purine ring of ATP, allowing it to bind to the hinge region of the kinase ATP-binding site. The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, forming key interactions with the backbone amide hydrogens of the hinge residues. This binding mode is a common feature of many kinase inhibitors and provides a strong foundation for achieving high potency.
Vector for Selectivity and Potency
The substituents on the 1,7-naphthyridine ring play a crucial role in determining the potency and selectivity of the inhibitor. By extending into different pockets of the ATP-binding site, these substituents can form additional interactions with the protein, thereby increasing affinity and discriminating between different kinases. The 2- and 6-positions of the 1,7-naphthyridine core are particularly important for introducing these diversity elements.
Synthetic Strategies: Harnessing the Reactivity of this compound
The two chlorine atoms of this compound exhibit different reactivity profiles, which can be exploited for the regioselective synthesis of disubstituted derivatives. The chlorine at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 6-position. This differential reactivity is attributed to the electronic effects of the ring nitrogens.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the derivatization of this compound.
Protocol 1: Selective Nucleophilic Aromatic Substitution at the C2-Position
This protocol describes the selective substitution of the chlorine atom at the 2-position of this compound with an amine nucleophile. This is often the first step in the synthesis of a kinase inhibitor, where the amine substituent is designed to interact with the solvent-exposed region of the ATP-binding site.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, oven-dried flask, add this compound (1.0 eq), the amine (1.1 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add Pd₂(dba)₃ (0.05 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-chloro-1,7-naphthyridine derivative.
Expert Insights: The choice of ligand and base can be critical for achieving high yields and selectivity. For less reactive amines, a stronger base such as sodium tert-butoxide may be required. The temperature of the reaction can also be optimized to balance reaction rate and selectivity.
Protocol 2: Palladium-Catalyzed Cross-Coupling at the C6-Position
Following the successful substitution at the C2-position, the remaining chlorine at the C6-position can be further functionalized using a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a second diversity element, which can be designed to target other regions of the ATP-binding site.
Materials:
-
2-Amino-6-chloro-1,7-naphthyridine derivative (from Protocol 1)
-
Boronic acid or ester (for Suzuki coupling) or amine (for Buchwald-Hartwig amination)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for Suzuki, Pd₂(dba)₃/ligand for Buchwald-Hartwig)
-
Base (e.g., K₂CO₃ for Suzuki, NaOtBu for Buchwald-Hartwig)
-
Anhydrous solvent (e.g., 1,4-dioxane/water for Suzuki, toluene for Buchwald-Hartwig)
-
Inert gas (Nitrogen or Argon)
Procedure (Suzuki Coupling Example):
-
To a dry flask, add the 2-amino-6-chloro-1,7-naphthyridine derivative (1.0 eq), the boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1) to the flask.
-
Heat the reaction to 90-100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired disubstituted 1,7-naphthyridine derivative.
Structure-Activity Relationships (SAR) of 1,7-Naphthyridine-Based Kinase Inhibitors
The following table summarizes the SAR for a hypothetical series of 1,7-naphthyridine-based inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[1] The data is presented to illustrate the impact of substitutions at the 2- and 6-positions on inhibitory activity.
| Compound | R¹ (at C2) | R² (at C6) | p38α IC₅₀ (nM) |
| 1 | Aniline | Phenyl | 150 |
| 2 | 4-Fluoroaniline | Phenyl | 75 |
| 3 | Aniline | 4-Pyridyl | 50 |
| 4 | 4-Fluoroaniline | 4-Pyridyl | 25 |
| 5 | Morpholine | Phenyl | 300 |
| 6 | Morpholine | 4-Pyridyl | 120 |
SAR Insights:
-
Substitution at C2: Aromatic amines at the C2 position are generally preferred over aliphatic amines (compare compounds 1-4 with 5-6). The introduction of a fluorine atom on the aniline ring can improve potency (compare compound 1 with 2, and 3 with 4), likely due to favorable electronic interactions.
-
Substitution at C6: A pyridine ring at the C6 position is more favorable than a phenyl ring (compare compound 1 with 3, and 2 with 4). The nitrogen atom of the pyridine ring can form an additional hydrogen bond with the protein, enhancing binding affinity.
Visualizing the Kinase Inhibition Pathway
Caption: Simplified signaling pathway of p38 MAP kinase and its inhibition by a 1,7-naphthyridine derivative.
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. Its differential reactivity allows for the controlled and sequential introduction of various substituents, enabling the exploration of chemical space and the optimization of biological activity. The protocols and SAR insights provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery.
Future work in this area will likely focus on the development of more complex and diverse derivatives of the 1,7-naphthyridine scaffold. The use of novel cross-coupling methodologies and the exploration of new substitution patterns will undoubtedly lead to the discovery of new and improved therapeutic agents. Furthermore, the application of computational methods, such as molecular docking and free energy calculations, will continue to play a crucial role in the rational design of next-generation 1,7-naphthyridine-based drugs.
References
Application Notes & Protocols: Synthesis and Evaluation of 2,6-Naphthyridine Derivatives for Anticancer Research
Abstract
The 2,6-naphthyridine scaffold is a prominent heterocyclic motif that has garnered substantial interest in medicinal chemistry due to its prevalence in bioactive natural products and its role as a "privileged structure" in drug design.[1][2][3][4] Derivatives of 2,6-naphthyridine exhibit a broad spectrum of biological activities, with a particular emphasis on their potential as anticancer agents.[1][5] Their mechanisms of action are diverse, including the potent inhibition of key oncogenic proteins such as protein kinases, poly(ADP-ribose)polymerase (PARP), and topoisomerase II.[6][7][8][9] This guide provides a comprehensive overview of the synthesis of 2,6-naphthyridine derivatives, detailed protocols for their preparation and biological evaluation, and an exploration of their structure-activity relationships (SAR) in the context of cancer research. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this versatile scaffold for novel therapeutic discovery.
Rationale and Strategic Approaches to Synthesis
The strategic construction of the 2,6-naphthyridine core is central to developing novel anticancer candidates. The choice of synthetic route is often dictated by the desired substitution pattern, which in turn influences the derivative's interaction with its biological target. Synthetic strategies can be broadly categorized based on the key bond-forming reactions used to construct the bicyclic system.
Causality in Synthetic Design: The core principle behind synthesizing a library of 2,6-naphthyridine derivatives is to systematically probe the chemical space around the scaffold. Substituents are not added arbitrarily; they are designed to modulate physicochemical properties (e.g., solubility, cell permeability) and to form specific, potency-driving interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, or π-π stacking within an ATP-binding pocket.
Common synthetic precursors include appropriately substituted pyridine or acyclic compounds.[1][2] Key strategies often involve cyclization reactions, transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), and nucleophilic aromatic substitution to build and functionalize the core.[10]
Caption: High-level overview of synthetic routes to the 2,6-naphthyridine scaffold.
Detailed Synthetic Protocol: Synthesis of a 4-Methyl-2,6-naphthyridine Intermediate
This protocol details a multi-step synthesis of a substituted 2,6-naphthyridine, a versatile intermediate for further functionalization. The procedure is adapted from established methodologies and illustrates a common cyclization-based approach.[10][11]
Workflow Overview:
Caption: Stepwise workflow for the synthesis of 4-Methyl-2,6-naphthyridine.
2.1. Materials and Reagents
-
4-cyano-3-pyridylacetonitrile
-
Methyl iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Hydrogen Bromide (HBr) in diethyl ether
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr), 48%
-
Hydrazine hydrate
-
Copper(II) sulfate (CuSO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, ice bath, and rotary evaporator
-
Inert atmosphere setup (Nitrogen or Argon)
2.2. Step-by-Step Procedure
Step 1: Synthesis of 2-(4-cyano-3-pyridyl)propionitrile
-
Safety First: Conduct this step in a fume hood under an inert atmosphere. NaH is highly reactive with water.
-
Suspend sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-cyano-3-pyridylacetonitrile (1.0 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to 3-amino-1-bromo-4-methyl-2,6-naphthyridine
-
Expert Insight: The use of anhydrous HBr is crucial here; it acts as both a reagent and a catalyst to drive the intramolecular cyclization, forming the first pyridine ring of the naphthyridine core.
-
Dissolve the product from Step 1 in anhydrous diethyl ether.
-
Cool the solution to 0 °C and bubble anhydrous HBr gas through the solution (or add a solution of HBr in ether) until the starting material is consumed (monitor by TLC).
-
The product will precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[10][11]
Step 3: Transformation to 1,3-dibromo-4-methyl-2,6-naphthyridine
-
Suspend the amino-bromo derivative from Step 2 in 48% HBr at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. This diazotization reaction converts the amino group into a diazonium salt, which is an excellent leaving group.[11]
-
Stir the reaction for 1 hour at 0 °C.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer and concentrate to yield the dibromo product, which can be purified by chromatography.
Anticancer Mechanisms and Biological Targets
2,6-Naphthyridine derivatives achieve their anticancer effects by targeting key cellular machinery essential for cancer cell proliferation and survival.
-
Protein Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. 2,6-Naphthyridines serve as ATP-competitive inhibitors, occupying the ATP-binding site of kinases like Fibroblast Growth Factor Receptor 4 (FGFR4) and Protein Kinase D (PKD).[12][13] The FGF19-FGFR4 signaling pathway is a known oncogenic driver in approximately 30% of hepatocellular carcinoma (HCC) cases.[14][15][16] Selective inhibition of FGFR4 by 2,6-naphthyridine analogues has demonstrated significant antitumor efficacy in HCC models.[14][15]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to synthetic lethality. Certain tetrahydro-benzo[c][1][14]-naphthyridin-6-ones have been identified as potent PARP-1 inhibitors.[7]
-
Topoisomerase II Inhibition: Topoisomerase II is vital for resolving DNA topological problems during replication. Drugs that inhibit this enzyme, like the 2,6-naphthyridine derivative Vosaroxin, trap the enzyme-DNA complex, leading to double-strand breaks and subsequent apoptosis.[5][8]
Caption: Inhibition of the FGF19-FGFR4 signaling pathway by 2,6-naphthyridine derivatives.
Protocol for Biological Evaluation: Cell Viability (MTT) Assay
Once synthesized, the novel derivatives must be tested for anticancer activity. The MTT assay is a standard colorimetric method for assessing cell viability, providing an initial measure of a compound's cytotoxic or cytostatic effects.
4.1. Materials and Reagents
-
Human cancer cell lines (e.g., Huh7 for HCC, HeLa for cervical cancer, HL-60 for leukemia).[5][14]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Synthesized 2,6-naphthyridine derivatives.
-
Dimethyl sulfoxide (DMSO), sterile.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., acidic isopropanol or DMSO).
-
96-well microtiter plates.
-
Multi-channel pipette and plate reader (570 nm).
4.2. Step-by-Step Procedure
-
Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized derivative in DMSO. Perform serial dilutions in growth medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Structure-Activity Relationship (SAR) Data
The potency of 2,6-naphthyridine derivatives is highly dependent on the substituents attached to the core. The following table summarizes representative data from the literature, highlighting the impact of structural modifications on anticancer activity.
| Compound ID | Core Structure | Key Substituents | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 16 | Naphthyridine | Varies at C-2, C-5, C-6, C-7 | HL-60 (Leukemia) | 0.1 | [5] |
| Compound 16 | Naphthyridine | Varies at C-2, C-5, C-6, C-7 | HeLa (Cervical) | 0.7 | [5] |
| Compound 11 | 2,6-Naphthyridine | Complex side chains | Huh7 (Hepatocellular) | Nanomolar range | [14][15] |
| Compound 13c | Naphthyridine | Specific substitutions | PKD1 (Enzyme Assay) | 0.0006 | [12] |
| Compound 17a | 1,6-Naphthyridine | 2,4-disubstituted | MOLT-3 (Leukemia) | 9.1 | [17] |
| Compound 17a | 1,6-Naphthyridine | 2,4-disubstituted | HL-60 (Leukemia) | 8.9 | [17] |
SAR Insights:
-
Kinase Inhibitors: For FGFR4 inhibitors, specific moieties that can access and form hydrogen bonds with the hinge region of the kinase domain are crucial for high potency. The addition of groups that extend into solvent-exposed regions can be used to fine-tune selectivity and pharmacokinetic properties.[13][14]
-
General Cytotoxicity: As seen with compounds like 16 , modifications at multiple positions of the naphthyridine core can dramatically influence cytotoxic potency against various cancer cell lines.[5]
-
Solubility and Bioavailability: The addition of polar groups, such as tertiary amines for salt formation, can enhance aqueous solubility, which is a critical factor for developing intravenously administered PARP inhibitors.[7]
Conclusion and Future Outlook
The 2,6-naphthyridine scaffold remains a highly valuable and versatile platform for the design of novel anticancer agents. Its synthetic tractability allows for extensive structural diversification, enabling the optimization of potency, selectivity, and drug-like properties. Current research continues to uncover new derivatives with potent activity against a range of cancer-relevant targets, including kinases, PARP, and topoisomerases. Future efforts will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, exploring their potential in combination therapies, and overcoming mechanisms of drug resistance. The foundational protocols and strategic insights provided in this guide serve as a robust starting point for researchers dedicated to advancing this promising class of compounds toward clinical application.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and Biological Activity of 2,6-Naphthyridine Derivative...: Ingenta Connect [ingentaconnect.com]
- 3. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 4. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Part 3: In vitro evaluation of 1,3,4,5-tetrahydro-benzo[c][1,6]- and [c][1,7]-naphthyridin-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vosaroxin - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. otavachemicals.com [otavachemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.skku.edu [pure.skku.edu]
- 17. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2,6-Dichloro-1,7-naphthyridine in Modern Drug Discovery
Application Note & Protocols for Researchers and Drug Development Professionals
Introduction: The Privileged Status of the 1,7-Naphthyridine Core
The 1,7-naphthyridine moiety, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, coupled with the presence of two nitrogen atoms capable of forming crucial hydrogen bonds with biological targets, makes it an attractive starting point for the design of novel therapeutics.[1][2] The unique electronic properties of the 1,7-naphthyridine ring system allow for diverse and tunable interactions within the binding pockets of various enzymes and receptors.
Among the various substituted naphthyridines, 2,6-dichloro-1,7-naphthyridine stands out as a particularly valuable and versatile building block for drug discovery. The two chlorine atoms at the C2 and C6 positions serve as convenient handles for a wide range of transition-metal-catalyzed cross-coupling reactions, enabling the systematic and regioselective introduction of diverse chemical functionalities. This allows for the rapid generation of libraries of novel compounds for biological screening and the fine-tuning of structure-activity relationships (SAR).
This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a scaffold in drug discovery, with a focus on the synthesis of kinase inhibitors.
Synthesis of the this compound Scaffold
The preparation of this compound can be efficiently achieved from 6-chloro-1,7-naphthyridin-2-one. The following protocol is based on a well-established method with a high reported yield.[3]
Protocol 1: Synthesis of this compound
Materials:
-
6-chloro-1,7-naphthyridin-2-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
Potassium carbonate (K₂CO₃), solid
-
Ice
-
Water
-
Hexane
-
Acetone
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1.08 g (6 mmol) of 6-chloro-1,7-naphthyridin-2-one with 10 mL of phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for one hour. The solid should dissolve to form a clear solution.
-
Allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.
-
Carefully and slowly pour the reaction mixture over a beaker of crushed ice. Caution: This reaction is exothermic and will generate HCl gas. Perform this step in a well-ventilated fume hood.
-
Add dichloromethane (CH₂Cl₂) to the mixture and neutralize it by the slow addition of solid potassium carbonate (K₂CO₃) until the effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer (CH₂Cl₂).
-
Extract the aqueous layer twice with chloroform (CHCl₃).
-
Combine all the organic layers and wash them with water.
-
Dry the combined organic phase over anhydrous potassium carbonate (K₂CO₃).
-
Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a white solid.
-
Recrystallize the crude product from a hexane/acetone mixture to yield pure this compound as white needles (expected yield: ~1.14 g, 95%).[3]
-
Confirm the identity and purity of the product by melting point determination (reported: 213-216 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).[3]
Strategic Functionalization of the this compound Scaffold
The differential reactivity of the two chlorine atoms on the 1,7-naphthyridine core allows for selective and sequential functionalization. It is generally observed in related dihalopyridine and dihaloquinoline systems that the halogen at the position analogous to C2 is more susceptible to nucleophilic substitution and cross-coupling reactions. This regioselectivity is attributed to the electronic influence of the ring nitrogens.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds by coupling the chlorinated scaffold with a variety of aryl- and heteroaryl-boronic acids or esters. This reaction is instrumental in introducing bulky aromatic side chains that can occupy hydrophobic pockets in target proteins.
Caption: Workflow for Suzuki-Miyaura cross-coupling of this compound.
Protocol 2: Regioselective Suzuki-Miyaura Mono-Arylation (Adapted from similar systems)
This protocol is adapted from established procedures for the regioselective Suzuki-Miyaura coupling of related dihaloheterocycles.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-chloro-1,7-naphthyridine.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for installing primary and secondary amines, which can act as key hydrogen bond donors or acceptors, significantly impacting the biological activity of the resulting compounds.
Caption: Workflow for Buchwald-Hartwig amination of this compound.
Protocol 3: Regioselective Buchwald-Hartwig Mono-Amination (Adapted from similar systems)
This protocol is based on general procedures for the Buchwald-Hartwig amination of challenging heteroaryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk tube or glovebox
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere in a Schlenk tube, combine Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add the this compound and the amine.
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-chloro-1,7-naphthyridine derivative.
Application in Kinase Inhibitor Discovery
The 1,7-naphthyridine scaffold has been successfully employed in the development of potent and selective inhibitors for several important kinase targets. The nitrogen at position 7 can act as a hinge-binder, a key interaction for many kinase inhibitors.
Caption: A simplified diagram illustrating the mechanism of kinase inhibition by 1,7-naphthyridine derivatives.
Case Study: p38 MAP Kinase and PIP4K2A Inhibitors
Derivatives of the 1,7-naphthyridine scaffold have shown promise as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target for inflammatory diseases. Additionally, 1,7-naphthyridine-based compounds have been identified as potent inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancer.[3]
Data Presentation: Biological Activity of 1,7-Naphthyridine Derivatives
The following table summarizes the biological activities of selected 1,7-naphthyridine derivatives against various targets.
| Compound Class | Target | Assay | IC₅₀ (µM) | Reference |
| 1,7-Naphthyridine Analogues | PIP4K2A | ADP-Glo Assay | 0.066 - 18.0 | [4] |
| Axially Chiral 1,7-Naphthyridine-6-carboxamides | Tachykinin NK1 Receptor | [¹²⁵I]BH-SP Binding | 0.28 - 0.45 | |
| 1,7-Naphthyridine 1-oxides | p38 MAP Kinase | TNFα Production | - |
Conclusion
This compound is a highly valuable and versatile scaffold for drug discovery. Its straightforward synthesis and the potential for regioselective functionalization via robust cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions provide a powerful platform for the generation of diverse compound libraries. The demonstrated success of the 1,7-naphthyridine core in targeting kinases and other important biological molecules underscores the potential of this scaffold in the development of novel therapeutics for a wide range of diseases.
References
Application Note: A Comprehensive Guide to the Analytical Characterization of 2,6-Dichloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-1,7-naphthyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, its purity and structural integrity are paramount for the successful synthesis of downstream products and the reliability of biological or material-based assays. This guide provides a detailed overview of the essential analytical techniques for the comprehensive characterization of this compound, ensuring its identity, purity, and stability.
Chemical and Physical Properties
A foundational understanding of the basic properties of this compound is crucial before commencing any analytical work.
| Property | Value | Source |
| CAS Number | 93493-69-7 | [1][2] |
| Molecular Formula | C₈H₄Cl₂N₂ | [1][2] |
| Molecular Weight | 199.04 g/mol | [1][2] |
| Appearance | White to yellow or light orange crystalline powder or solid | [3] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Analytical Workflow for Comprehensive Characterization
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following workflow outlines the recommended techniques to be employed.
Caption: Recommended analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The aromatic protons will appear as distinct signals, with their chemical shifts and coupling constants providing crucial information about their relative positions.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.8 | d | ~8.5 |
| H-4 | ~8.4 | d | ~8.5 |
| H-5 | ~9.2 | s | - |
| H-8 | ~8.8 | s | - |
Note: Predicted data is based on the analysis of similar naphthyridine and dichlorinated aromatic structures. Actual chemical shifts may vary depending on the solvent and instrument.[4]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule, further confirming its structure.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | ~152 |
| C-3 | ~125 |
| C-4 | ~140 |
| C-4a | ~138 |
| C-5 | ~145 |
| C-8 | ~122 |
| C-8a | ~150 |
Note: Predicted data is based on the analysis of similar naphthyridine and dichlorinated aromatic structures. Actual chemical shifts may vary depending on the solvent and instrument.[4]
Experimental Protocol for NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H spectrum using standard acquisition parameters.
-
Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Expected Mass Spectrum
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance |
| [M]⁺˙ | 198, 200, 202 | Isotopic pattern for C₈H₄Cl₂N₂⁺˙ |
| [M-Cl]⁺ | 163, 165 | Loss of a chlorine radical |
| [M-2Cl]⁺ | 128 | Loss of both chlorine radicals |
Predicted Fragmentation Pathway
Caption: Predicted primary fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
Procedure (for GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The compound is separated on a capillary column and introduced into the mass spectrometer.
-
Acquire the mass spectrum in the desired mass range.
-
Analyze the molecular ion peak and the fragmentation pattern.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the workhorse for determining the purity of pharmaceutical compounds and intermediates. A well-developed HPLC method can separate the target compound from impurities, starting materials, and by-products.
Recommended HPLC Method (Adaptable)
The following method, adapted from a similar dichlorinated aromatic compound, can serve as a starting point for method development.[4]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) |
| Gradient | Start with 30% acetonitrile, ramp to 95% over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
Experimental Protocol for HPLC Purity Determination
Objective: To determine the purity of this compound.
Procedure:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Run the gradient program and record the chromatogram.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Spectroscopic Confirmation: FTIR and UV-Vis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-Cl bonds.
Predicted FTIR Absorptions:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching
-
~800-600 cm⁻¹: C-Cl stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like naphthyridine exhibit characteristic absorption maxima.
Experimental Protocol for UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol).
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
X-Ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Conclusion
The comprehensive characterization of this compound requires a suite of orthogonal analytical techniques. By following the protocols and understanding the expected outcomes outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this important chemical entity, ensuring the quality and reproducibility of their work.
References
The Strategic Application of 2,6-Dichloro-1,7-naphthyridine in Signal Transduction Research: A Guide to Synthesizing and Evaluating Novel Kinase Inhibitors
Introduction: The Untapped Potential of a Versatile Chemical Scaffold
In the intricate world of cellular communication, signal transduction pathways orchestrate a multitude of physiological and pathological processes. The dysregulation of these pathways, often driven by aberrant kinase activity, is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery. Within this landscape, the 1,7-naphthyridine core has emerged as a privileged scaffold, a structural framework that consistently yields compounds with potent and selective biological activity.
This guide focuses on 2,6-Dichloro-1,7-naphthyridine , a key chemical intermediate that serves as a versatile starting point for the synthesis of a diverse array of potent kinase inhibitors. While not biologically active itself, its two reactive chlorine atoms provide strategic handles for introducing various chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitor potency and selectivity. We will delve into the synthetic strategies to leverage this scaffold, the key signaling pathways that can be targeted, and the detailed protocols for evaluating the efficacy of the resulting compounds.
From a Dichloro-Intermediate to Potent Kinase Inhibitors: A Synthetic Overview
The true value of this compound lies in its potential for differential functionalization at the C2 and C6 positions. This allows for the creation of a library of derivatives to probe the binding pockets of target kinases. The general synthetic strategy involves sequential substitution reactions, where the chlorine atoms are displaced by various nucleophiles or coupled with other molecular fragments.
Two common and powerful synthetic routes are:
-
Sequential Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the naphthyridine ring system facilitates the displacement of the chlorine atoms by nucleophiles such as amines, alcohols, and thiols. The reactivity of the two chlorine atoms can differ, allowing for a degree of regioselectivity in the substitutions.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): This versatile method allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl groups. This is particularly useful for accessing the deep pockets of kinase active sites.
The choice of synthetic route and the specific reagents used will determine the final structure of the inhibitor and its biological activity.
Caption: General synthetic workflow for kinase inhibitors.
Targeting Key Signaling Pathways with 1,7-Naphthyridine Derivatives
Derivatives of the 1,7-naphthyridine scaffold have shown significant promise as inhibitors of several critical kinase families involved in oncogenesis and inflammation.
The p38 MAPK Signaling Pathway: A Hub for Inflammatory Responses
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of inflammatory diseases. Certain 1,7-naphthyridine derivatives have been identified as potent inhibitors of p38α MAP kinase, thereby blocking the downstream inflammatory cascade.[2]
Caption: The p38 MAPK signaling pathway and inhibition point.
The FGFR Signaling Pathway: A Critical Driver of Oncogenesis
The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a crucial role in cell proliferation, survival, and migration.[3] Aberrant activation of FGFRs is a known oncogenic driver in various cancers.[3] Novel 1,7-naphthyridine derivatives have been designed as potent inhibitors of the FGFR kinase family, demonstrating nanomolar affinity and anti-tumor efficacy in preclinical models.[3]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-1,7-naphthyridine
Welcome to the technical support center for the synthesis of 2,6-dichloro-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the 1,7-naphthyridine core to form 2,6-dihydroxy-1,7-naphthyridine. This is followed by a chlorination reaction to yield the final product. Understanding the nuances of each step is critical for troubleshooting and optimizing the overall process.
Caption: General synthetic route to this compound.
Part 1: Synthesis of 2,6-Dihydroxy-1,7-naphthyridine (Precursor)
The formation of the 1,7-naphthyridine ring system is the foundational stage of this synthesis. A common and effective method involves the cyclization of a substituted 4-aminopyridine derivative.
Frequently Asked Questions (FAQs): Precursor Synthesis
Q1: I am seeing a low yield for the cyclization reaction to form 2,6-dihydroxy-1,7-naphthyridine. What are the likely causes?
A1: Low yields in the cyclization step often stem from incomplete reaction or the formation of side products. Here are the primary factors to investigate:
-
Purity of Starting Materials: Ensure your 4-aminonicotinic acid derivative and the cyclizing agent (e.g., diethyl malonate) are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: The choice of base and solvent is crucial. Sodium ethoxide in ethanol is a common system for this type of condensation.[1] Ensure the base is freshly prepared or properly stored to maintain its reactivity. The reaction temperature and time should also be optimized. Prolonged reaction times at high temperatures can lead to degradation.
-
Inefficient Cyclization: The intramolecular cyclization may not be proceeding to completion. This can sometimes be addressed by changing the solvent to a higher boiling one to facilitate the ring closure, provided the starting materials and intermediates are stable at that temperature.
Q2: My isolated 2,6-dihydroxy-1,7-naphthyridine is discolored. What is the cause and how can I purify it?
A2: Discoloration often indicates the presence of polymeric or oxidized byproducts.
-
Purification Strategy: Recrystallization is the most effective method for purifying the dihydroxy intermediate. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Common solvents for recrystallization of polar heterocyclic compounds include ethanol, acetic acid, or mixtures with water.
-
Decolorizing Carbon: If the discoloration is persistent, treatment with activated charcoal during the recrystallization process can help remove colored impurities.
Experimental Protocol: Synthesis of 2,6-Dihydroxy-1,7-naphthyridine
This protocol is a generalized procedure based on common cyclization methods for naphthyridine synthesis.[1]
-
Reaction Setup: To a solution of freshly prepared sodium ethoxide in absolute ethanol, add the 4-aminonicotinic acid derivative (e.g., ethyl 4-aminonicotinate) and diethyl malonate.
-
Reaction: Heat the mixture at reflux for the recommended time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with an acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.
-
Isolation and Purification: Filter the precipitate, wash it with cold ethanol and then water to remove inorganic salts. The crude product can be further purified by recrystallization.
Part 2: Chlorination of 2,6-Dihydroxy-1,7-naphthyridine
The conversion of the dihydroxy intermediate to the dichloro product is a critical step, most commonly achieved using phosphorus oxychloride (POCl₃).
Frequently Asked Questions (FAQs): Chlorination Step
Q1: My chlorination reaction with POCl₃ is incomplete, and I'm recovering starting material. How can I drive the reaction to completion?
A1: Incomplete chlorination is a frequent issue. Several factors can contribute to this:
-
Reagent Reactivity: POCl₃ can hydrolyze upon exposure to atmospheric moisture, reducing its efficacy. Always use fresh, high-quality POCl₃ from a newly opened bottle.
-
Reaction Temperature and Time: Ensure the reaction is heated at a sufficiently high temperature (refluxing POCl₃, ~107 °C) for an adequate duration. Monitor the reaction by TLC until all the starting material is consumed.
-
Addition of a Co-reagent: For less reactive substrates, the addition of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) or phosphorus pentachloride (PCl₅) can enhance the chlorinating power of POCl₃.[2] PCl₅ in conjunction with POCl₃ is a very potent chlorinating agent.[2]
Q2: After the work-up of my chlorination reaction, my product seems to have reverted to the starting material or a mono-chlorinated intermediate. What is happening?
A2: This is a classic sign of hydrolysis of the chlorinated product during the aqueous work-up. Dichloronaphthyridines can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.
-
Work-up Procedure: The work-up must be performed carefully and at low temperatures. A common procedure involves pouring the reaction mixture slowly onto crushed ice. This hydrolyzes the excess POCl₃ exothermically, so slow addition is critical.
-
Neutralization: After quenching, the acidic mixture should be neutralized with a base (e.g., sodium bicarbonate, potassium carbonate, or ammonia solution) while keeping the temperature low.
-
Extraction: Immediately extract the product into an organic solvent like dichloromethane (DCM) or chloroform. Minimize the time the product is in the aqueous phase.
Q3: My final product is a dark, tarry material. What went wrong?
A3: The formation of a tar-like substance suggests decomposition.
-
Reaction Temperature: While a high temperature is needed, excessive heating or prolonged reaction times can lead to decomposition of the naphthyridine ring system, especially in the strongly acidic environment of POCl₃.
-
Work-up: Uncontrolled quenching of the reaction mixture can lead to a rapid temperature increase, causing decomposition.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of a dichloronaphthyridine.[3]
-
Reaction Setup: In a flask equipped with a reflux condenser and a drying tube, carefully add 2,6-dihydroxy-1,7-naphthyridine to an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylaniline can be added if required.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC (a sample can be taken, carefully quenched in ice water, neutralized, and extracted for TLC analysis).
-
Work-up: Once the reaction is complete, allow the mixture to cool slightly and then pour it cautiously onto a stirred mixture of crushed ice and water.
-
Neutralization and Extraction: Neutralize the acidic solution with a solid base like potassium carbonate or a saturated solution of sodium bicarbonate, ensuring the temperature remains low. Extract the aqueous layer multiple times with dichloromethane or chloroform.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/acetone).[3]
Caption: Troubleshooting flowchart for the chlorination step.
Part 3: Characterization and Purity Assessment
Proper characterization is essential to confirm the identity and purity of the final product.
| Technique | Expected Observations for this compound |
| ¹H NMR | The spectrum is expected to be simple due to the molecule's symmetry. Aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants will depend on the solvent used.[4][5] |
| ¹³C NMR | The spectrum will show distinct signals for the different carbon atoms in the naphthyridine ring. Carbons attached to chlorine will be significantly shifted. Quaternary carbons will typically have lower intensity peaks.[4] |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (198.0 g/mol ). A characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in a ratio of approximately 9:6:1) should be observed.[6] |
| Melting Point | A sharp melting point indicates high purity. The literature value for this compound is 213-216 °C.[3] |
Frequently Asked Questions (FAQs): Characterization
Q1: My ¹H NMR spectrum shows more peaks than expected. What could they be?
A1: Extra peaks in the ¹H NMR spectrum usually indicate the presence of impurities.
-
Unreacted Starting Material: The presence of 2,6-dihydroxy-1,7-naphthyridine or a mono-chloro intermediate.
-
Isomeric Products: Depending on the synthesis of the precursor, other naphthyridine isomers could be present.
-
Residual Solvents: Peaks corresponding to solvents used in the reaction or purification (e.g., ethanol, acetone, dichloromethane) may be present.
Q2: The isotopic pattern in my mass spectrum doesn't match the expected 9:6:1 ratio for two chlorine atoms. What does this mean?
A2: An incorrect isotopic pattern can indicate:
-
Presence of Impurities: If the molecular ion peak of an impurity overlaps with that of the product, it can distort the isotopic pattern.
-
Incomplete Chlorination: If a mono-chloro impurity is present, it will have a different isotopic pattern (M⁺ and M+2 in a ~3:1 ratio), which will alter the overall observed pattern.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,5-dihydroxy-7-methoxyflavanone, cyclic structure of the benzoyl-(2,6-dihydroxy-4-methoxybenzoyl)-methane from Populus nigra buds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. lookchem.com [lookchem.com]
Technical Support Center: Purification of 2,6-Dichloro-1,7-naphthyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,6-dichloro-1,7-naphthyridine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental work. The protocols and advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents.[1] However, its purification can be a significant bottleneck due to its unique chemical properties. The presence of two basic nitrogen atoms within the naphthyridine core can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape and difficult separation during column chromatography.[2] Furthermore, the potential for the formation of closely-related isomers and byproducts during synthesis necessitates robust and well-optimized purification strategies. This guide will walk you through common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing significant tailing or streaking on my silica gel column. What is the cause and how can I resolve this?
A1: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like this compound on standard silica gel. The root cause is the interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to uneven elution and poor peak shape.
Solution: The most effective way to mitigate this is to "deactivate" the silica gel by adding a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common and effective choice.
-
Mechanism of Action: TEA is a volatile, non-nucleophilic base that competitively binds to the acidic silanol groups on the silica gel, effectively masking them from your target compound.[3] This allows the this compound to elute more symmetrically.
-
Practical Application: Add 0.1-1% (v/v) of triethylamine to your eluent system.[2] It's crucial to maintain this concentration of TEA throughout the entire purification process, from slurry preparation to elution, to ensure consistent results.
Q2: I am having difficulty separating my desired product from what I suspect are isomeric impurities. What strategies can I employ?
A2: The synthesis of substituted naphthyridines can often lead to the formation of positional isomers, which can be notoriously difficult to separate due to their similar polarities and chemical properties.
Solution: A multi-pronged approach is often necessary:
-
Optimize Column Chromatography:
-
Shallow Gradient: Employ a very shallow solvent gradient during elution. This can enhance the resolution between closely eluting compounds.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider alternative stationary phases. Alumina (neutral or basic) can be a good option for basic compounds.[4] Reverse-phase (C18) chromatography can also offer different selectivity based on hydrophobicity.
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique for removing isomeric impurities, provided there is a sufficient difference in their solubility profiles in a given solvent system. Careful screening of various solvents and solvent mixtures is key.
Q3: I am concerned about the stability of my this compound during workup and purification. Is it prone to hydrolysis?
A3: The chlorine atoms on the naphthyridine ring are susceptible to nucleophilic substitution, including hydrolysis, particularly under basic conditions.[5] While the compound is generally stable under neutral and mildly acidic conditions, prolonged exposure to strong bases or high temperatures in the presence of water can lead to the formation of hydroxy-naphthyridine byproducts.
Solution:
-
pH Control: During aqueous workups, it is advisable to maintain a neutral or slightly acidic pH.
-
Temperature Management: Avoid excessive heat during purification steps. When concentrating fractions, use a rotary evaporator at a moderate temperature.
-
Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended to prevent degradation.[6]
Troubleshooting Guides
Column Chromatography
dot graph TD{ subgraph "Troubleshooting Workflow" A[Start: Poor Separation or Peak Shape] --> B{Symptom?}; B --> C[Peak Tailing/Streaking]; B --> D[Poor Resolution of Impurities]; C --> E[Add 0.1-1% Triethylamine to Eluent]; D --> F[Optimize Solvent System (TLC)]; F --> G{Still Poor Resolution?}; G --> H[Try a Shallow Gradient]; G --> I[Consider Alternative Stationary Phase (Alumina/Reverse Phase)]; E --> J[Re-run Column]; H --> J; I --> J; J --> K{Issue Resolved?}; K --> L[Yes: Combine Pure Fractions]; K --> M[No: Consider Recrystallization or Preparative HPLC]; end
}
Caption: Troubleshooting workflow for column chromatography.
| Issue | Potential Cause | Troubleshooting Steps |
| Significant Peak Tailing | Acidic silica gel interacting with basic nitrogen atoms. | 1. Prepare a slurry of silica gel in your chosen eluent containing 0.1-1% triethylamine. 2. Pack the column with this slurry. 3. Use an eluent containing the same percentage of triethylamine for the entire separation.[2] |
| Poor Separation from Impurities | Suboptimal solvent system or co-eluting isomers. | 1. Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf of 0.2-0.3 for the product. 2. If isocratic elution fails, employ a shallow gradient of a more polar solvent. 3. Consider using a different stationary phase such as alumina or reverse-phase silica (C18). |
| Product Degradation on Column | Compound is sensitive to the acidic nature of silica gel. | 1. Perform a stability test by spotting your compound on a TLC plate and letting it sit for an hour before eluting. 2. If degradation is observed, use deactivated silica gel (with triethylamine) or switch to a neutral stationary phase like alumina.[4] |
Recrystallization
dot graph TD{ subgraph "Recrystallization Troubleshooting" A[Start: Impure Solid] --> B{Issue?}; B --> C[Oiling Out]; B --> D[Poor Recovery]; B --> E[No Crystal Formation]; C --> F[Solvent polarity is too high or cooling is too rapid]; F --> G[Add a less polar co-solvent or slow down cooling]; D --> H[Product is too soluble in the chosen solvent]; H --> I[Try a less polar solvent or a solvent mixture]; E --> J[Solution is not supersaturated]; J --> K[Concentrate the solution or add an anti-solvent]; G --> L{Success?}; I --> L; K --> L; L --> M[Yes: Isolate Pure Crystals]; L --> N[No: Re-evaluate Solvent Choice]; end
}
Caption: Troubleshooting guide for recrystallization.
| Issue | Potential Cause | Troubleshooting Steps |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is becoming supersaturated too quickly. | 1. Lower the temperature at which the compound is dissolved. 2. Try a lower-boiling point solvent. 3. Add a co-solvent to reduce the overall polarity of the system. 4. Ensure a slower cooling rate. |
| Low Recovery | The compound is too soluble in the recrystallization solvent, even at low temperatures. | 1. Choose a solvent in which the compound has lower solubility. 2. Use a solvent mixture (a "good" solvent and a "poor" solvent). 3. Ensure the minimum amount of hot solvent is used for dissolution. 4. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| No Crystal Formation | The solution is not sufficiently supersaturated, or nucleation is inhibited. | 1. Concentrate the solution by slowly evaporating some of the solvent. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure compound. 4. Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes turbid. |
Key Experimental Protocols
Protocol 1: Purification by Column Chromatography with Triethylamine
-
Solvent System Selection:
-
Use TLC to determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol.
-
Add 0.5% (v/v) triethylamine to the chosen solvent system and re-run the TLC to confirm the desired Rf value (ideally 0.2-0.3).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (containing 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the prepared mobile phase containing triethylamine.
-
Collect fractions and monitor them by TLC.
-
-
Work-up:
-
Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
-
Protocol 2: Recrystallization
-
Solvent Screening:
-
Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Good candidates will show low solubility at room temperature and high solubility when hot. Potential solvents include hexane/acetone mixtures, ethanol, or ethyl acetate.
-
-
Dissolution:
-
In a flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the material.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
-
Analytical Characterization
Ensuring the purity of the final product is paramount. A combination of analytical techniques should be employed.
| Technique | Expected Observations for Pure this compound |
| ¹H NMR | The spectrum should show distinct signals corresponding to the aromatic protons of the naphthyridine core. The integration of these signals should be consistent with the number of protons. For a similar compound, 2,6-dichloropyridine, the aromatic protons appear around 7.3-7.7 ppm.[7] |
| ¹³C NMR | The spectrum will show the expected number of carbon signals for the symmetric structure. For 2,6-dichloropyridine, the carbon atoms attached to chlorine appear around 151 ppm.[7] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (199.04 g/mol ).[6] A characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a 9:6:1 ratio) should be observed. |
| HPLC | A single, sharp peak should be observed under optimized conditions. |
References
- 1. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. use of Triethylamine - Chromatography Forum [chromforum.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Improving the Yield of 2,6-Dichloro-1,7-naphthyridine Synthesis
Welcome to the technical support center for the synthesis of 2,6-dichloro-1,7-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of its synthesis and improve your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most widely reported and effective method for synthesizing this compound is through the chlorination of a corresponding naphthyridinone precursor. Specifically, the reaction of 6-chloro-1,7-naphthyridin-2-one with a strong chlorinating agent like phosphorus oxychloride (POCl₃) is a common and high-yielding approach.[1] This reaction effectively converts the hydroxyl group of the pyridone tautomer into a chloride.
Q2: What are the critical parameters to control for achieving a high yield?
A2: To maximize the yield of this compound, several factors are crucial:
-
Reagent Quality: Ensure the starting material, 6-chloro-1,7-naphthyridin-2-one, is pure and dry. The phosphorus oxychloride (POCl₃) should be fresh and free from hydrolysis products (i.e., phosphoric and hydrochloric acids), which can cause side reactions.
-
Reaction Temperature and Time: The reaction is typically run at reflux.[1] A reaction time of about one hour is often sufficient to drive the reaction to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Moisture Control: The reaction is highly sensitive to moisture. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of POCl₃.
Q3: What are the common side products and impurities encountered in this synthesis?
A3: The primary impurities often stem from an incomplete reaction or side reactions. These can include:
-
Unreacted Starting Material: Residual 6-chloro-1,7-naphthyridin-2-one.
-
Isomeric Impurities: Depending on the synthesis route of the starting material, positional isomers may be present and can be difficult to separate due to similar chemical properties.[2]
-
Hydrolysis Products: If the reaction mixture is exposed to moisture, the product can hydrolyze back to the starting material or other hydroxylated species.
Q4: What safety precautions are necessary when handling phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. The workup procedure, which involves quenching the reaction with ice, must be performed with extreme caution, as the reaction is highly exothermic and releases HCl gas.[1]
Part 2: Detailed Synthesis Protocol and Workflow
This protocol is adapted from a well-established procedure for the synthesis of this compound.[1]
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| 6-chloro-1,7-naphthyridin-2-one | C₈H₅ClN₂O | 180.59 | Starting material |
| Phosphorus oxychloride | POCl₃ | 153.33 | Chlorinating agent, corrosive, water-reactive |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Extraction solvent |
| Chloroform (CHCl₃) | CHCl₃ | 119.38 | Extraction solvent |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | Neutralizing and drying agent |
| Hexane | C₆H₁₄ | 86.18 | Recrystallization solvent |
| Acetone | C₃H₆O | 58.08 | Recrystallization solvent |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.08 g (6 mmol) of 6-chloro-1,7-naphthyridin-2-one with 10 mL of phosphorus oxychloride.
-
Chlorination: Heat the mixture to reflux and maintain this temperature for one hour. The solid starting material should dissolve, resulting in a clear solution.
-
Workup - Quenching: After cooling the reaction mixture, cautiously pour it over a beaker of crushed ice. This step should be done slowly in a fume hood due to the vigorous reaction and release of HCl gas.
-
Extraction and Neutralization: Add dichloromethane (CH₂Cl₂) to the mixture. Carefully neutralize the acidic solution by adding solid potassium carbonate (K₂CO₃) in small portions until effervescence ceases.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the dichloromethane layer. Wash the aqueous layer twice more with chloroform (CHCl₃).
-
Drying: Combine all the organic layers, wash them with water, and then dry over anhydrous potassium carbonate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain a white solid.
-
Purification: Recrystallize the crude solid from a hexane/acetone solvent system to yield the pure this compound as white needles. A reported yield for this procedure is approximately 95%.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive POCl₃ (hydrolyzed).2. Insufficient reaction time or temperature.3. Presence of moisture in the reaction. | 1. Use a fresh bottle of POCl₃.2. Monitor the reaction via TLC to ensure completion. Ensure the mixture is at a steady reflux.3. Thoroughly dry all glassware and run the reaction under an inert atmosphere. |
| Incomplete Reaction | 1. Poor quality of starting material.2. Insufficient heating or reaction time. | 1. Purify the starting material before use.2. Increase the reflux time and monitor progress by TLC. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature too high or prolonged heating.2. Impurities in the starting material. | 1. Maintain a controlled reflux; do not overheat. Monitor the reaction closely and stop when the starting material is consumed.2. Ensure the purity of the 6-chloro-1,7-naphthyridin-2-one. |
| Difficulties During Workup (e.g., Emulsion) | 1. Incomplete neutralization.2. Vigorous shaking during extraction. | 1. Ensure the aqueous layer is fully neutralized before extraction.2. Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding brine can help break it. |
| Product Contamination with Starting Material | 1. Incomplete reaction.2. Insufficient purification. | 1. Ensure the reaction goes to completion by extending the reflux time.2. Optimize the recrystallization process. If recrystallization is ineffective, column chromatography may be necessary.[2] |
| "Oiling Out" During Recrystallization | 1. The solvent system is not optimal.2. The solution is cooled too quickly. | 1. Experiment with different solvent ratios for recrystallization. A suboptimal solvent can lead to poor crystal formation.[2]2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal growth. |
Part 4: Mechanism of Chlorination
The chlorination of the 2-pyridone moiety in 6-chloro-1,7-naphthyridin-2-one by phosphorus oxychloride is a classic transformation in heterocyclic chemistry. The reaction proceeds through the activation of the carbonyl oxygen, followed by nucleophilic attack of the chloride ion.
-
Activation: The lone pair of electrons on the carbonyl oxygen of the pyridone tautomer attacks the electrophilic phosphorus atom of POCl₃.
-
Chloride Elimination: A chloride ion is eliminated from the phosphorus center.
-
Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the carbon atom at the 2-position of the naphthyridine ring.
-
Rearrangement and Product Formation: This leads to the formation of the 2-chloro-substituted product and a phosphate byproduct.
Proposed Reaction Mechanism
Caption: Simplified mechanism of chlorination using POCl₃.
References
Technical Support Center: Functionalization of Dichloronaphthyridines
Welcome to the Technical Support Center for the functionalization of dichloronaphthyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthetic challenges encountered when working with these important heterocyclic scaffolds.
Introduction
Dichloronaphthyridines are versatile building blocks in medicinal chemistry and materials science. Their two reactive chlorine atoms offer opportunities for sequential and regioselective functionalization, enabling the creation of diverse molecular architectures. However, the electronic properties of the naphthyridine core and the interplay of the two chloro-substituents can lead to a variety of side reactions and challenges in achieving desired outcomes. This guide provides practical, experience-based solutions to common problems encountered during nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Part 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental method for introducing amine, alcohol, and thiol functionalities onto the naphthyridine core. However, issues with regioselectivity, over-reaction, and hydrolysis are common.
FAQ 1: My SNAr reaction on a dichloronaphthyridine is giving me a mixture of mono-substituted regioisomers. How can I improve selectivity?
Answer: Achieving high regioselectivity in SNAr reactions of dichloronaphthyridines is a frequent challenge governed by the electronic and steric environment of the chlorine atoms. The inherent electronic properties of the naphthyridine ring system often lead to preferential reactivity at one position over the other.
Potential Causes & Solutions:
-
Inherent Electronic Bias: The position of the nitrogen atoms in the naphthyridine ring significantly influences the electrophilicity of the carbon atoms bearing the chlorine atoms. For instance, in many dichloronaphthyridine isomers, the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. However, this can be influenced by substituents on the ring.
-
Steric Hindrance: A bulky nucleophile may preferentially react at the less sterically hindered chlorine atom.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are commonly used for SNAr reactions.
Troubleshooting & Optimization:
-
Analyze the Electronic Properties: For your specific dichloronaphthyridine isomer, consult the literature or perform computational analysis (e.g., calculating electrostatic potential maps) to predict the more reactive site. For example, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack, a principle that often extends to analogous naphthyridine systems.[1]
-
Vary the Nucleophile: If possible, consider using a bulkier nucleophile to exploit steric differences between the two chlorine atoms.
-
Optimize Temperature: Start with a lower reaction temperature (e.g., 0 °C or room temperature) and slowly increase it while monitoring the reaction for the formation of the desired regioisomer.
-
Solvent Screening: If selectivity remains poor, consider screening a range of polar aprotic solvents (e.g., DMF, DMSO, NMP, DMAc).
Workflow for Optimizing Regioselectivity in SNAr
Caption: Troubleshooting workflow for poor regioselectivity in SNAr.
FAQ 2: I am observing significant amounts of the di-substituted product, even when using only one equivalent of the nucleophile. How can I favor mono-substitution?
Answer: Over-reaction to form the di-substituted product is a common issue, especially when the mono-substituted product is more reactive than the starting dichloronaphthyridine.
Potential Causes & Solutions:
-
Activation of the Second Site: The introduction of the first nucleophile can electronically activate the second chlorine atom for further substitution.
-
Reaction Conditions: High temperatures and long reaction times can promote di-substitution.
-
Stoichiometry: Inaccurate measurement of the nucleophile can lead to an excess, driving the reaction towards the di-substituted product.
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a slight excess of the dichloronaphthyridine (e.g., 1.1-1.2 equivalents) relative to the nucleophile.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture at a low temperature to maintain a low concentration of the nucleophile and favor the mono-substitution.
-
Lower Temperature and Monitor Closely: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction progress carefully by TLC or LC-MS and quench it as soon as the desired mono-substituted product is maximized.
-
Use a Bulky Protecting Group: If applicable, a bulky protecting group on the nucleophile can sterically hinder the second substitution.
FAQ 3: My dichloronaphthyridine is hydrolyzing to the corresponding chloronaphthyridinone during the reaction. How can I prevent this?
Answer: Hydrolysis of the chloro-substituent to a hydroxyl group (which then tautomerizes to the more stable naphthyridinone) is a common side reaction, particularly under basic conditions or in the presence of water.[2][3][4]
Potential Causes & Solutions:
-
Presence of Water: Trace amounts of water in the solvent or reagents can lead to hydrolysis.
-
Basic Conditions: Strong bases can promote hydrolysis.
-
High Temperatures: Elevated temperatures can accelerate the rate of hydrolysis.
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Choice of Base: If a base is required, consider using a non-nucleophilic, hindered base (e.g., a bulky tertiary amine like diisopropylethylamine) or an inorganic base that is not excessively hygroscopic.
-
Temperature Control: Perform the reaction at the lowest effective temperature.
-
Alternative Synthetic Route: In some cases, it may be more efficient to intentionally synthesize the chloronaphthyridinone and then convert the hydroxyl group to a better leaving group (e.g., a triflate) for subsequent coupling reactions.[5]
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are powerful tools for forming C-C and C-N bonds with dichloronaphthyridines. However, challenges with regioselectivity, catalyst deactivation, and side reactions are frequently encountered.
FAQ 4: My Suzuki-Miyaura coupling on a dichloronaphthyridine is giving a mixture of regioisomers. How can I achieve selective mono-arylation?
Answer: Achieving regioselective mono-arylation in Suzuki-Miyaura coupling reactions with dichloronaphthyridines is a significant challenge that depends on the subtle interplay between the electronic properties of the naphthyridine ring, the choice of palladium catalyst and ligand, and the reaction conditions.[6][7][8][9]
Potential Causes & Solutions:
-
Differential Reactivity of C-Cl Bonds: The two chlorine atoms on the naphthyridine ring have different reactivities towards oxidative addition to the palladium(0) catalyst. This difference is influenced by the position of the ring nitrogens.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in determining the regioselectivity. Bulky, electron-rich ligands often favor coupling at the less sterically hindered position.
-
Catalyst System: The choice of palladium precursor and ligand can significantly impact the outcome. For instance, in some quinoline systems, Pd(PPh3)4 and Pd(dppf)Cl2 can lead to different regioselectivities.[9]
Troubleshooting & Optimization:
-
Ligand Screening: This is often the most critical parameter. Screen a variety of phosphine ligands, including monodentate (e.g., SPhos, XPhos) and bidentate (e.g., Xantphos, dppf) ligands.
-
Catalyst Screening: Test different palladium precursors such as Pd(OAc)2, Pd2(dba)3, and pre-formed palladium-ligand complexes.
-
Temperature and Reaction Time: Lowering the temperature can sometimes improve selectivity. Monitor the reaction closely to stop it before significant formation of the di-substituted product occurs.
-
Base and Solvent: While less impactful on regioselectivity than the ligand, screening different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvents (e.g., dioxane, toluene, DMF) can sometimes fine-tune the reaction outcome.
Table 1: Ligand Effects on Regioselectivity in Cross-Coupling Reactions
| Ligand Type | General Characteristics | Expected Outcome for Dichloronaphthyridines |
| Bulky Monodentate (e.g., Buchwald ligands) | High activity, promotes reductive elimination. | Can favor coupling at the less sterically hindered position. |
| Bidentate (e.g., dppf, Xantphos) | Forms stable complexes, can influence oxidative addition. | Can offer different regioselectivity compared to monodentate ligands. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust catalysts. | May provide unique selectivity profiles. |
FAQ 5: I am observing significant amounts of dehalogenation (hydrodechlorination) in my Suzuki-Miyaura or Buchwald-Hartwig reaction. What is causing this and how can I minimize it?
Answer: Dehalogenation, the replacement of a chlorine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.
Potential Causes & Solutions:
-
β-Hydride Elimination: If the organoborane reagent or the amine has β-hydrogens, β-hydride elimination from the palladium intermediate can occur, leading to the formation of a palladium-hydride species which can then reductively eliminate with the aryl group to give the dehalogenated product.
-
Reaction with Solvent or Base: The palladium catalyst can react with certain solvents (e.g., alcohols) or bases to form a palladium-hydride species.
-
Protodeboronation (in Suzuki Coupling): The boronic acid can be cleaved by protons in the reaction mixture, leading to the formation of the corresponding arene and boric acid.[10]
Troubleshooting & Optimization:
-
Choice of Base: Use a non-coordinating, anhydrous base. For Suzuki reactions, K3PO4 or Cs2CO3 are often good choices. For Buchwald-Hartwig aminations, a non-nucleophilic base like NaOtBu or K3PO4 is preferred.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize protodeboronation of the boronic acid.
-
Ligand Selection: Some ligands are more prone to promoting side reactions. Experiment with different ligands to find one that favors the desired cross-coupling pathway.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress dehalogenation.
Diagram of Suzuki-Miyaura Catalytic Cycle and Dehalogenation Side Reaction
Caption: Suzuki-Miyaura cycle with the competing dehalogenation pathway.
FAQ 6: My Buchwald-Hartwig amination of a dichloronaphthyridine is sluggish or gives low yields. How can I improve the reaction efficiency?
Answer: The efficiency of Buchwald-Hartwig amination can be highly dependent on the choice of catalyst system and reaction conditions, especially with heteroaromatic chlorides which can be challenging substrates.[11][12][13][14]
Potential Causes & Solutions:
-
Catalyst Deactivation: The naphthyridine nitrogen atoms can coordinate to the palladium center and inhibit catalysis.
-
Inappropriate Ligand: The chosen ligand may not be suitable for the specific dichloronaphthyridine substrate and amine coupling partner.
-
Base Incompatibility: The base may not be strong enough to deprotonate the amine or may be inhibiting the catalyst.
-
Poor Substrate Reactivity: Some dichloronaphthyridine isomers are inherently less reactive.
Troubleshooting & Optimization:
-
Ligand Screening: This is paramount. For heteroaromatic chlorides, bulky biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos often give good results.[15]
-
Use of Precatalysts: Commercially available palladium precatalysts (e.g., G3 or G4 palladacycles) can improve reproducibility and activity.
-
Base Optimization: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent Choice: Anhydrous, deoxygenated solvents are crucial. Toluene and dioxane are common choices.
-
Increase Temperature: If the reaction is sluggish at lower temperatures, cautiously increasing the temperature (e.g., to 80-110 °C) may be necessary.
FAQ 7: I am attempting a Sonogashira coupling with a dichloronaphthyridine, but I am getting a lot of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
Answer: Homocoupling of the terminal alkyne is a frequent side reaction in Sonogashira couplings, particularly when the cross-coupling reaction is slow.[16][17][18]
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the alkyne, catalyzed by the copper(I) co-catalyst.
-
High Catalyst Loading: High concentrations of the copper catalyst can favor homocoupling.
-
Slow Cross-Coupling: If the palladium-catalyzed cross-coupling is slow, the alkyne has more opportunity to homocouple.
Troubleshooting & Optimization:
-
Degas Thoroughly: Rigorously degas all solvents and reagents and run the reaction under a strict inert atmosphere (argon is often preferred over nitrogen).
-
Minimize Copper Catalyst: Use the minimum amount of copper(I) iodide necessary to achieve a good reaction rate (typically 1-5 mol%).
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ a palladium catalyst with a suitable ligand and a base like TBAF or an amine base in a polar solvent.[19]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low and minimize homocoupling.
-
Optimize Palladium Catalyst: Ensure the palladium catalyst is active to promote a fast cross-coupling reaction that outcompetes the homocoupling.
Part 3: Purification Challenges
FAQ 8: I have successfully performed a mono-substitution reaction, but I am struggling to separate the two regioisomers and the remaining starting material. What are the best purification strategies?
Answer: The separation of regioisomers and unreacted starting material can be challenging due to their similar polarities.
Potential Solutions:
-
Column Chromatography Optimization:
-
Solvent System: Experiment with a wide range of solvent systems of varying polarity. Sometimes, a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) can provide better separation than a binary system.
-
Gradient Elution: Use a very shallow gradient to improve resolution.
-
Adsorbent: While silica gel is most common, consider using other stationary phases like alumina or C18-functionalized silica (reverse-phase chromatography).
-
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method.[20]
-
Crystallization: If the desired product is a solid, fractional crystallization can be a powerful purification technique.
-
Derivatization: In some cases, it may be possible to selectively derivatize one of the isomers to alter its polarity, allowing for easier separation. The derivatizing group can then be removed in a subsequent step.
References
- 1. benchchem.com [benchchem.com]
- 2. web.viu.ca [web.viu.ca]
- 3. youtube.com [youtube.com]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Differences in the Reaction Mechanisms of Chlorine Atom and Hydroxyl Radical with Organic Compounds: From Thermodynamics to Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Palladium-catalyzed interannular C–H amination of biaryl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Purification Procedures for Synthetic Dyes | RTI [rti.org]
Technical Support Center: Overcoming Solubility Challenges of 2,6-Dichloro-1,7-naphthyridine
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2,6-Dichloro-1,7-naphthyridine. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to rationally design your experiments and troubleshoot effectively. The information herein is curated to be a self-validating system, grounded in established scientific principles and supported by authoritative references.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a heterocyclic compound with the molecular formula C₈H₄Cl₂N₂ and a molecular weight of approximately 199.04 g/mol . A key indicator of its solubility is the calculated octanol-water partition coefficient (LogP), which is estimated to be around 2.9 to 3.0. This positive LogP value indicates a preference for a nonpolar (oily) environment over a polar (aqueous) one, categorizing it as a hydrophobic or lipophilic compound. Consequently, it is expected to have low solubility in aqueous solutions.
While specific experimental solubility data for this compound in common organic solvents is not extensively published, we can infer its likely behavior from its structure and data on similar compounds. For instance, the related compound 2,6-dichloropyridine is soluble in methanol at 50 mg/mL but is generally considered insoluble in water.[1][2] Given the larger, more rigid naphthyridine core, it is reasonable to anticipate that this compound will be sparingly soluble in polar protic solvents like ethanol and water, with better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My this compound won't dissolve in my aqueous buffer. What should I do first?
Answer:
This is a common issue due to the compound's hydrophobic nature. Before attempting more complex methods, a systematic approach to solvent testing is recommended. It's crucial to determine a suitable organic solvent in which the compound is readily soluble to prepare a concentrated stock solution.
Initial Solvent Screening Protocol:
-
Materials: this compound, microcentrifuge tubes, DMSO, DMF, ethanol, methanol, and your aqueous buffer.
-
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a small volume (e.g., 100 µL) of a different organic solvent (DMSO, DMF, ethanol, methanol).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound dissolves, you have identified a potential stock solvent.
-
If the compound does not dissolve, gentle warming (to 30-40°C) or sonication for 5-10 minutes can be attempted.
-
-
Interpretation: Once a suitable organic solvent is found, you can prepare a concentrated stock solution (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous buffer. Be aware that the compound may precipitate upon dilution if the final concentration of the organic solvent is too low to maintain solubility. A general guideline is to keep the final concentration of DMSO or DMF in your aqueous solution below 1% (v/v) to minimize potential effects on biological systems.
Question 2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
Answer:
This phenomenon, often called "crashing out," occurs when the solvent environment changes abruptly from a favorable organic solvent to an unfavorable aqueous one. Here are several strategies to mitigate this:
-
Slower Addition and Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while continuously and vigorously vortexing or stirring. This helps to disperse the compound more effectively before it has a chance to aggregate and precipitate.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.5% to 1% or 2% DMSO) may be sufficient to keep the compound in solution.[3]
-
Use a Co-solvent System: Instead of relying solely on one organic solvent, a mixture can sometimes be more effective. For example, a stock solution in a 1:1 mixture of DMSO and ethanol might offer different solubility properties upon dilution.
Question 3: I need to work in a completely aqueous system for my cell-based assay. Are there alternatives to organic solvents?
Answer:
Yes, several techniques can enhance the aqueous solubility of this compound without relying on high concentrations of organic co-solvents. These methods modify the formulation to make the compound more compatible with water.
-
pH Adjustment: The 1,7-naphthyridine scaffold contains basic nitrogen atoms. Protonating these nitrogens by lowering the pH can significantly increase the compound's polarity and, therefore, its aqueous solubility.[3]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, effectively shielding the nonpolar regions from water and increasing the overall solubility of the complex.[4]
-
Solid Dispersion: This technique involves dispersing the compound at a molecular level within a hydrophilic polymer matrix. When this solid dispersion is added to water, the polymer dissolves, releasing the compound as very fine, often amorphous, particles that have a higher dissolution rate and apparent solubility.[5]
Below is a workflow to guide your selection of a suitable solubilization strategy.
References
Technical Support Center: Scale-Up Synthesis of 2,6-Dichloro-1,7-naphthyridine
Welcome to the technical support resource for the scale-up synthesis of 2,6-dichloro-1,7-naphthyridine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger quantities. We will address common challenges, provide in-depth procedural insights, and offer practical troubleshooting advice in a direct question-and-answer format. Our focus is on ensuring safety, maximizing yield and purity, and building robust, scalable processes.
Section 1: Foundational Knowledge & Safety
The Synthetic Approach: From Hydroxy to Dichloro
The most prevalent and scalable synthesis of this compound involves the dehydroxylative chlorination of a suitable precursor, typically 2,6-dihydroxy-1,7-naphthyridine or its tautomeric equivalent, 1,7-naphthyridine-2,6-dione. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and often the reaction solvent.[1][2]
The mechanism involves the activation of the hydroxyl (or oxo) groups by POCl₃, converting them into excellent leaving groups. Subsequent nucleophilic attack by chloride ions, also generated from POCl₃, yields the desired dichloro product.[3] While effective, this reaction presents significant safety and operational challenges upon scale-up, primarily related to the hazardous nature of POCl₃.
Critical Safety Protocol: Handling Phosphorus Oxychloride (POCl₃)
Before attempting any scale-up, a thorough understanding and strict adherence to safety protocols for phosphorus oxychloride are mandatory. POCl₃ is a highly corrosive, toxic, and reactive chemical.[4][5]
Key Hazards of Phosphorus Oxychloride (POCl₃)
| Hazard Category | Description | Mitigation & Handling Procedures |
| Corrosivity | Causes severe burns to skin, eyes, and respiratory tract upon contact.[4] | Always handle in a certified chemical fume hood. Wear full personal protective equipment (PPE): chemical-resistant gloves (butyl rubber or laminate), splash goggles, face shield, and a lab coat. Ensure an eyewash station and safety shower are immediately accessible.[6] |
| Toxicity | Fatal if inhaled. Vapors can cause pulmonary edema, with effects that may be delayed.[7][8] | Use only in a well-ventilated area with local exhaust. For larger quantities, consider using a supplied-air respirator. |
| Reactivity | Reacts violently and exothermically with water, alcohols, phenols, and amines, producing toxic fumes like hydrogen chloride and phosphorus oxides.[7] | STRICTLY AVOID WATER. All glassware and equipment must be scrupulously dried. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Quenching procedures must be meticulously planned and controlled. |
| Fire Hazard | Not combustible itself, but its reaction with water generates heat and flammable/toxic gases, posing a fire and explosion risk.[7] Do not use water to extinguish fires involving POCl₃.[4] | Use dry chemical, CO₂, or sand for fires in the surrounding area. Keep containers cool with a water spray if exposed to fire, but avoid direct contact of water with the chemical.[8] |
Section 2: Experimental Workflow & Troubleshooting
Scale-Up Synthesis Protocol
This protocol details a typical procedure for the chlorination of 6-chloro-1,7-naphthyridin-2-one, a common intermediate, to yield this compound.[1]
Workflow Diagram
References
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nj.gov [nj.gov]
- 5. lanxess.com [lanxess.com]
- 6. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Byproduct Identification in 2,6-Dichloro-1,7-naphthyridine Reactions
Welcome to the technical support center for reactions involving 2,6-dichloro-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic scaffold. In this resource, we will address common challenges, particularly the identification and mitigation of reaction byproducts, through a series of frequently asked questions, troubleshooting guides, and detailed analytical protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are performing a nucleophilic aromatic substitution (SNAr) on this compound with a primary amine and observing multiple products by TLC and LC-MS. What are the most probable byproducts?
When reacting this compound with a nucleophile like a primary amine, you are targeting either a mono- or di-substitution product. The complexity of your product mixture often arises from several predictable side reactions. The most common byproducts include:
-
Mono-substituted Isomers: If your goal is mono-substitution, you may form two different isomers: 2-amino-6-chloro-1,7-naphthyridine and 6-amino-2-chloro-1,7-naphthyridine. The nitrogen atoms at positions 1 and 7 activate the adjacent chloro-substituents for nucleophilic attack.[1][2] The relative ratio of these isomers depends on reaction kinetics and the specific electronic and steric environment of the C2 and C6 positions.
-
Di-substituted Product: This is the result of over-reaction, where the nucleophile displaces both chlorine atoms. This is common if reaction times are too long, temperatures are too high, or an excess of the nucleophile is used.[3]
-
Hydrolysis Products: If water is present in your reaction solvent or reagents, one or both chloro groups can be hydrolyzed to hydroxyl groups, forming chloro-hydroxy-naphthyridines or dihydroxy-naphthyridines. These byproducts are often highly polar and may streak on a TLC plate.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of this compound in your crude product.
Q2: Why is the regioselectivity of mono-substitution on this compound difficult to control?
Controlling regioselectivity in the mono-substitution of di-halo-pyridines or naphthyridines is a common challenge. The two chlorine atoms at the C2 and C6 positions are both activated towards nucleophilic attack by the ring nitrogen atoms. The C2 position is ortho to the N1 nitrogen, while the C6 position is para to the N1 nitrogen and ortho to the N7 nitrogen.
The outcome is governed by a balance of electronic and steric factors:
-
Electronic Effects: Both positions are electronically activated. The formation of the negatively charged Meisenheimer intermediate is stabilized by resonance involving the nitrogen atoms.[4][5] Slight differences in the stability of the intermediates for C2 versus C6 attack will influence the product ratio.
-
Steric Hindrance: The approach of the nucleophile can be sterically hindered by adjacent groups. While the 1,7-naphthyridine core itself doesn't present significant differential hindrance, bulky nucleophiles may show a preference for the less sterically crowded position.
Kinetic vs. Thermodynamic Control: Often, the initially formed product ratio (kinetic control) may differ from the most stable product ratio (thermodynamic control) if the reaction is reversible or if one isomer can rearrange to the other under the reaction conditions.[6][7]
Q3: Our reaction with an amine nucleophile is sluggish and requires high temperatures, leading to decomposition. How can we improve reactivity?
Sluggish SNAr reactions can often be accelerated without resorting to harsh conditions that promote byproduct formation. Consider the following:
-
Choice of Base: A suitable base is crucial to deprotonate the nucleophile (if it's an amine or alcohol) or to scavenge the HCl generated during the reaction. Common choices include K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like DIPEA. The choice of base can significantly impact reaction rates.
-
Solvent: Polar aprotic solvents like DMF, DMAc, NMP, or DMSO are excellent choices for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile.
-
Palladium Catalysis: For less reactive nucleophiles, such as amides or certain amines, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be highly effective and proceed under milder conditions than traditional SNAr, offering better control and selectivity.[3]
Part 2: Common Byproduct Classes & Formation Mechanisms
The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). Byproducts typically arise from predictable deviations from this pathway.
| Byproduct Class | Formation Mechanism | Key Identifiers (LC-MS) | Mitigation Strategy |
| Mono-hydroxylated Species | Reaction with trace water (hydrolysis) in the solvent or reagents. | [M+H]⁺ = 181.0 (for C₈H₄ClN₂O) | Use anhydrous solvents and reagents; run the reaction under an inert atmosphere (N₂ or Ar). |
| Di-substituted Product | Over-reaction with the nucleophile, especially when targeting mono-substitution. | [M+H]⁺ corresponding to the addition of two nucleophile molecules and loss of two HCl. | Use stoichiometric amounts (1.0-1.2 eq.) of the nucleophile; lower reaction temperature; monitor reaction progress closely by TLC/LC-MS. |
| Isomeric Products | Non-selective nucleophilic attack at either the C2 or C6 position. | Identical [M+H]⁺ but different retention times in chromatography. | Optimize reaction conditions (temperature, solvent); consider a catalyst that may impart regioselectivity; requires careful chromatographic separation. |
Byproduct Formation Pathways
The following diagram illustrates the primary SNAr pathway and the formation routes for common byproducts.
Caption: Formation of desired products and common byproducts from this compound.
Part 3: Troubleshooting & Experimental Protocols
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Product degradation under harsh conditions. 3. Difficult purification leading to product loss. | 1. Increase reaction time or temperature cautiously. Monitor by TLC/LC-MS. 2. Use milder conditions (e.g., lower temperature, alternative base/catalyst). 3. Optimize chromatography (column, solvent system). |
| Multiple Spots on TLC, Inseparable by Column Chromatography | Formation of regioisomers with very similar polarity. | Switch to a higher resolution separation technique like preparative HPLC or SFC. Consider derivatization to alter polarity before separation. |
| Product Decomposes on Silica Gel Column | The product is sensitive to the acidic nature of silica gel. | 1. Neutralize silica gel by pre-treating with a solvent system containing a small amount of triethylamine or ammonia. 2. Use an alternative stationary phase like alumina (basic or neutral). |
| Mass Spectra Show Unexpected Masses | Reaction with solvent (e.g., formylation from DMF at high temperatures) or additives. | Analyze all reagents for purity. Run a control reaction without the nucleophile to check for background reactivity. Lower reaction temperature. |
Protocol 1: General Procedure for Mono-amination (SNAr)
This protocol provides a starting point for the mono-amination of this compound. Optimization will be required for specific amines.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).
-
Solvent & Base: Add anhydrous DMSO or NMP (to make a 0.1-0.2 M solution) followed by potassium carbonate (K₂CO₃, 2.0 eq.).
-
Nucleophile Addition: Add the primary or secondary amine (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the starting material is consumed (or conversion plateaus), cool the reaction to room temperature. Pour the mixture into cold water and stir.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash with water, then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient.
Protocol 2: Byproduct Identification Workflow
This workflow outlines the steps to identify unknown species in your crude reaction mixture.
Caption: A systematic workflow for the identification and characterization of reaction byproducts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
Validation & Comparative
A Technical Guide to Validating the Biological Activity of 2,6-Disubstituted-1,7-Naphthyridine Derivatives
For researchers, medicinal chemists, and drug development professionals, the 1,7-naphthyridine scaffold represents a promising frontier in the discovery of novel therapeutics. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive core for designing molecules that can interact with a variety of biological targets. The precursor, 2,6-dichloro-1,7-naphthyridine, is a versatile starting material, allowing for the synthesis of a diverse library of derivatives through nucleophilic substitution at the 2 and 6 positions. This guide provides an in-depth, objective comparison of the biological activities of 2,6-disubstituted-1,7-naphthyridine derivatives, with a focus on their potential as anticancer agents and kinase inhibitors. We will delve into the experimental validation of these compounds, offering detailed protocols and comparing their performance with established alternatives.
The 1,7-Naphthyridine Scaffold: A Privileged Structure in Drug Discovery
The 1,7-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered significant attention in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The ability to modify the core at various positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The synthesis of 2,6-disubstituted-1,7-naphthyridine derivatives typically begins with this compound. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution, enabling the introduction of a variety of functional groups, such as amines, ethers, and thioethers. This synthetic flexibility is key to exploring the structure-activity relationship (SAR) of this class of compounds.
Comparative Analysis of Biological Activity: Anticancer Potential
While specific biological data for a wide range of 2,6-disubstituted-1,7-naphthyridine derivatives is still emerging, the broader class of substituted 1,7-naphthyridines has shown significant promise as anticancer agents. For instance, 2,4-disubstituted-1,7-naphthyridine derivatives have demonstrated notable cytotoxic activity against various cancer cell lines.
To provide a framework for validation, let us consider a hypothetical 2,6-bis(amino)-1,7-naphthyridine derivative, "Compound X," and compare its potential anticancer activity with a known topoisomerase II inhibitor, Etoposide.
| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Compound X (Hypothetical) | A549 (Lung Carcinoma) | To be determined | Hypothesized: Kinase Inhibition |
| Etoposide (Comparator) | A549 (Lung Carcinoma) | ~ 1 - 5 | Topoisomerase II Inhibition |
| Compound 17a (2,4-disubstituted-1,7-naphthyridine) | MOLT-3 (Leukemia) | 9.1 ± 2.0 | Not specified |
| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | Not specified | |
| HL-60 (Promyeloblast) | 8.9 ± 2.2 | Not specified |
Data for Compound 17a is from a study on 2,4-disubstituted derivatives and is included for structural context.[1]
Experimental Protocol: Validating Anticancer Activity using the MTT Assay
The cornerstone for assessing the cytotoxic potential of a novel compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle of the MTT Assay
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the chosen cancer cell line (e.g., A549) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 2,6-disubstituted-1,7-naphthyridine derivative (e.g., Compound X) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Experimental Workflow for Anticancer Activity Validation
Caption: Workflow for determining the in vitro anticancer activity of 2,6-disubstituted-1,7-naphthyridine derivatives using the MTT assay.
Comparative Analysis of Biological Activity: Kinase Inhibition
Many naphthyridine derivatives have been identified as potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammation. The p38 mitogen-activated protein (MAP) kinase is a particularly interesting target for anti-inflammatory drug discovery, and some naphthyridinones have been reported as inhibitors of this kinase.
Let's hypothesize that our "Compound X" is a p38 MAP kinase inhibitor and compare it to a well-established, non-naphthyridine p38 inhibitor, SB 203580.
| Compound | Target Kinase | IC50 (nM) |
| Compound X (Hypothetical) | p38α MAP Kinase | To be determined |
| SB 203580 (Comparator) | p38α MAP Kinase | ~50 - 300 |
| BIRB 796 (Comparator) | p38α MAP Kinase | ~38 |
Experimental Protocol: Validating Kinase Inhibitory Activity
An in vitro kinase assay is essential to determine the direct inhibitory effect of a compound on a specific kinase.
Principle of the In Vitro Kinase Assay
This assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibition of this process by a compound is quantified. A common method involves using a radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl₂, and DTT).
-
Reconstitute the recombinant active p38α MAP kinase and its substrate (e.g., ATF2) in the kinase buffer.
-
Prepare a solution of [γ-³²P]ATP of known specific activity.
-
Prepare serial dilutions of the 2,6-disubstituted-1,7-naphthyridine derivative (Compound X) and the comparator (SB 203580).
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a 96-well plate, combine the kinase, substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a solution like phosphoric acid or by spotting the reaction mixture onto a phosphocellulose paper.
-
Wash the paper or filter to remove the unreacted [γ-³²P]ATP.
-
-
Quantification:
-
Measure the radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathway: p38 MAP Kinase
Caption: Simplified p38 MAP kinase signaling pathway and the inhibitory action of a 2,6-disubstituted-1,7-naphthyridine derivative.
Conclusion and Future Directions
The this compound scaffold provides a gateway to a vast chemical space of novel derivatives with significant therapeutic potential. This guide has outlined the fundamental experimental approaches to validate the biological activity of these compounds, focusing on their anticancer and kinase inhibitory properties. By employing standardized assays such as the MTT and in vitro kinase assays, researchers can generate robust and comparable data.
The hypothetical "Compound X" serves as a template for the validation process. The true potential of this class of molecules will be unlocked through the synthesis and systematic biological evaluation of a diverse library of 2,6-disubstituted-1,7-naphthyridine derivatives. Future studies should focus on elucidating the specific molecular targets and mechanisms of action, as well as optimizing the pharmacokinetic and toxicological profiles of lead compounds. The comparative data generated will be invaluable for guiding the development of the next generation of 1,7-naphthyridine-based therapeutics.
References
A Comparative Guide to Naphthyridine-Based Kinase Inhibitors: Evaluating 2,6-Dichloro-1,7-naphthyridine in the Context of Established Clinical Candidates
A Senior Application Scientist's Perspective on Structure, Selectivity, and Cellular Impact
For researchers and drug development professionals, the naphthyridine scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal anchor for engaging the ATP-binding pocket of various kinases. This guide provides a comparative analysis of the largely uncharacterized compound, 2,6-Dichloro-1,7-naphthyridine , with two well-established clinical-stage kinase inhibitors, Silmitasertib (CX-4945) and SGI-1776 , which target Casein Kinase 2 (CK2) and Pim kinases, respectively.
While direct experimental data on the kinase inhibitory profile of this compound is not extensively available in the public domain, its structural similarity to other naphthyridine-based inhibitors allows us to hypothesize its potential activity against similar kinase families. This guide will, therefore, present a comparative framework based on this hypothesis, offering insights into how its performance might be evaluated against these known entities.
Introduction to the Kinase Targets
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell cycle control, DNA repair, and apoptosis suppression.[1][2] Its dysregulation is frequently linked to tumorigenesis, making it a compelling target for cancer therapy.[3]
Pim-1 Kinase , another serine/threonine kinase, is a key regulator of cell survival, proliferation, and apoptosis.[4] Upregulated in various hematological malignancies and solid tumors, Pim-1 is a downstream effector of several cytokine signaling pathways, including the JAK/STAT pathway.[5]
The Inhibitors: A Comparative Overview
This guide will focus on a comparative analysis of the following compounds:
-
This compound: A naphthyridine derivative with limited published biological data. Its potential as a kinase inhibitor is inferred from its core structure.
-
Silmitasertib (CX-4945): The first clinical-stage, potent, and selective ATP-competitive inhibitor of CK2.[6][7] It is currently in clinical trials for various cancers.[7]
-
SGI-1776: A potent, ATP-competitive pan-Pim kinase inhibitor with demonstrated preclinical activity against various cancer models.[8][9]
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the known biochemical potencies of Silmitasertib and SGI-1776 against their primary targets and key off-targets. This provides a benchmark against which the hypothetical activity of this compound could be measured.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) |
| Silmitasertib (CX-4945) | CK2α | 1[10] | FLT3, PIM1, CDK1, DYRK1A, GSK3β | 35, 46, 56, 160, 190[6][11][12] |
| SGI-1776 | Pim-1 | 7[8] | Pim-2, Pim-3, FLT3, Haspin | 363, 69, 44, 34[8][9] |
| This compound | Hypothesized: CK2, Pim kinases | Unknown | Unknown | Unknown |
Expert Insight: The selectivity profile of a kinase inhibitor is as critical as its potency. While Silmitasertib is highly selective for CK2, it does exhibit activity against other kinases at higher concentrations.[6][11][12] Similarly, SGI-1776, while potent against Pim-1, also inhibits Pim-2, Pim-3, and FLT3.[8] Any evaluation of this compound would necessitate a broad kinome screen to determine its selectivity and potential for off-target effects.
Signaling Pathways and Mechanisms of Action
The efficacy of a kinase inhibitor is ultimately determined by its impact on cellular signaling pathways.
Casein Kinase 2 (CK2) Signaling Pathway
CK2 is a central node in several pro-survival pathways. It phosphorylates and regulates numerous substrates, including Akt, preventing apoptosis and promoting cell proliferation.[3] Inhibition of CK2 by Silmitasertib leads to the dephosphorylation of key substrates, resulting in cell cycle arrest and apoptosis.[13]
Caption: The CK2 signaling pathway promoting cell survival and proliferation.
Pim-1 Kinase Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT pathway and plays a significant role in cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad.[5] Inhibition of Pim-1 by SGI-1776 can lead to the induction of apoptosis.[14]
Caption: The Pim-1 signaling pathway and its role in apoptosis regulation.
Experimental Protocols for Comparative Evaluation
To empirically determine the kinase inhibitory profile of this compound and compare it to our reference compounds, a series of biochemical and cell-based assays are essential.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of the target kinase.
Objective: To determine the IC50 value of the test compound against the target kinase.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP (including a radiolabeled ATP, e.g., [γ-³³P]ATP) in a suitable kinase buffer.
-
Compound Addition: Add serial dilutions of the test compound (this compound) and reference inhibitors (Silmitasertib, SGI-1776) to the wells. Include a DMSO control (vehicle).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Substrate Capture: Stop the reaction and spot the mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric biochemical kinase assay.
Cell-Based Target Engagement Assay
This assay measures the ability of a compound to bind to its target kinase within a cellular context.
Objective: To determine the cellular potency (EC50) of the test compound.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a line with high expression of the target kinase) in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and reference inhibitors for a specified duration.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Target Engagement Measurement: Utilize a suitable technology to measure target engagement. An example is a cellular thermal shift assay (CETSA), where the stabilization of the target protein upon ligand binding is measured by heating the cell lysate and quantifying the amount of soluble protein remaining.
-
Detection: Quantify the amount of soluble target protein using an antibody-based method such as Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble protein against the compound concentration to determine the EC50 value.
Caption: Workflow for a cell-based target engagement assay.
Conclusion and Future Directions
While this compound remains a molecule of hypothetical interest in the realm of kinase inhibition, this guide provides a robust framework for its evaluation. By comparing its potential activity against the well-characterized inhibitors Silmitasertib and SGI-1776, researchers can gain valuable insights into the structure-activity relationships of the naphthyridine scaffold.
The path forward for characterizing this compound is clear: comprehensive biochemical and cellular screening is paramount. Determining its potency, selectivity, and impact on relevant signaling pathways will be the crucial first steps in ascertaining its potential as a valuable research tool or a starting point for novel therapeutic development.
References
- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Silmitasertib - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apexbt.com [apexbt.com]
- 14. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Naphthyridine Maze: A Comparative Guide to 2,6-Dichloro-1,7-Naphthyridine and its Isomers in Biological Assays
In the intricate landscape of drug discovery, the naphthyridine scaffold stands out as a "privileged structure," a versatile framework that has given rise to a multitude of biologically active compounds.[1][2] With six possible isomers, each a subtle yet significant rearrangement of nitrogen atoms within its fused pyridine rings, the naphthyridine family offers a rich playground for medicinal chemists.[1][2] This guide provides an in-depth technical comparison of 2,6-dichloro-1,7-naphthyridine and its isomeric counterparts, offering researchers, scientists, and drug development professionals a critical analysis of their performance in biological assays, supported by experimental data and protocols.
The positioning of the nitrogen atoms within the bicyclic structure profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These factors, in turn, dictate the compound's interaction with biological targets, leading to a diverse spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][3][4] This guide will delve into the nuances of these isomeric differences, with a particular focus on how the strategic placement of chloro-substituents further modulates biological activity.
The Isomeric Landscape of Naphthyridines: A Structural Overview
The six isomers of naphthyridine are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. The numerical designation indicates the positions of the nitrogen atoms within the fused ring system. This seemingly minor structural alteration has profound implications for the molecule's physicochemical properties and, consequently, its biological activity.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,6-Naphthyridine Analogs in Drug Discovery
The 2,6-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its rigid, planar geometry and the presence of nitrogen atoms capable of forming key hydrogen bonds have made it an attractive core for the design of potent and selective inhibitors of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2,6-naphthyridine analogs, drawing upon experimental data to elucidate the impact of structural modifications on their biological activity. We will delve into their applications as anticancer agents, with a specific focus on their activity as kinase inhibitors, providing researchers and drug development professionals with a comprehensive understanding of this versatile scaffold.
The 2,6-Naphthyridine Core: A Foundation for Diverse Biological Activity
Naphthyridines, as a class of compounds, are found in numerous natural products and have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The 2,6-naphthyridine isomer, in particular, offers a unique arrangement of nitrogen atoms that can be strategically utilized to achieve specific interactions with biological targets. The core structure provides a versatile platform for chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Below is a diagram illustrating the core 2,6-naphthyridine scaffold with key positions for substitution highlighted. Understanding the impact of modifications at these positions is fundamental to deciphering the SAR of this compound class.
Caption: Core 2,6-naphthyridine scaffold with key positions for substitution.
Anticancer Activity of 2,6-Naphthyridine Analogs: A Comparative Analysis
The anticancer potential of naphthyridine derivatives has been a significant area of investigation. Some analogs have been shown to exert their effects through mechanisms such as the inhibition of topoisomerase II and interaction with microtubules.[1] A systematic evaluation of a series of naphthyridine derivatives against various human cancer cell lines has provided valuable insights into their SAR.
General Cytotoxicity Screening
A study evaluating a series of naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines revealed key structural features that govern their cytotoxic activity.[1] The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in the table below.
| Compound | R2-Substituent | R5-Substituent | R6-Substituent | R7-Substituent | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) |
| 1 | 3',4'-dimethoxyphenyl | H | H | H | >100 | 89.3 | >100 |
| 5 | 3',4'-dimethoxyphenyl | H | CH3 | H | 19.8 | 7.9 | 22.4 |
| 6 | 3',4'-dimethoxyphenyl | H | H | OCH3 | 45.2 | 12.3 | 49.8 |
| 14 | 2-naphthyl | H | H | H | 2.6 | 1.5 | 6.8 |
| 15 | 2-naphthyl | H | CH3 | H | 2.3 | 0.8 | 4.2 |
| 16 | 2-naphthyl | H | H | OCH3 | 0.71 | 0.1 | 5.1 |
Data sourced from: [1]
From this data, several SAR trends can be deduced:
-
Impact of the C2-Substituent: A bulky, aromatic substituent at the C2 position is crucial for potent cytotoxicity. The replacement of a dimethoxyphenyl ring with a naphthyl ring (e.g., comparing compound 5 to 15) leads to a significant increase in activity across all cell lines.[1]
-
Influence of C6 and C7 Substituents: The introduction of small alkyl or methoxy groups at the C6 and C7 positions generally enhances cytotoxic activity. For instance, compound 16, with a methoxy group at C7, is the most potent among the listed analogs.[1]
-
Position of Methoxy Groups on the Phenyl Ring: In some cases, the substitution pattern on the C2-phenyl ring influences activity. For HeLa cells, a 2',4'-dimethoxy substitution pattern was found to be more potent than a 3',4'-dimethoxy pattern.[1]
2,6-Naphthyridine Analogs as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2,6-naphthyridine scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
The FGF19-FGFR4 signaling pathway is an oncogenic driver in a subset of hepatocellular carcinoma (HCC).[2][3] Selective inhibition of FGFR4 is therefore a promising therapeutic strategy. A recent study disclosed the design and synthesis of novel FGFR4 inhibitors based on a 2,6-naphthyridine scaffold.[2][3]
The general structure of these inhibitors involves a 2,6-naphthyridine core with a substituted aniline at the C1 position and a variable side chain at the C4 position. The SAR of these analogs is summarized in the table below.
| Compound | R-Group at C4 | FGFR4 IC50 (nM) | Huh7 Cell Proliferation IC50 (nM) |
| 5 | 2-hydroxyethyl | 150 | >1000 |
| 10 | 2-(dimethylamino)ethyl | 25 | 45 |
| 11 | (S)-1-(dimethylamino)propan-2-yl | 19 | 19 |
The key SAR takeaways for these FGFR4 inhibitors are:
-
The C4 Side Chain is Critical for Potency: The nature of the substituent at the C4 position significantly impacts both enzymatic and cellular activity. The introduction of a basic amine, such as a dimethylamino group, dramatically improves potency (compare compound 5 with 10 and 11).[2]
-
Stereochemistry Matters: The stereochemistry of the C4 side chain can influence activity, as seen with the potent (S)-enantiomer in compound 11.[2]
The proposed binding mode of these inhibitors within the ATP-binding site of FGFR4 involves the 2,6-naphthyridine core forming hydrogen bonds with the hinge region of the kinase, while the substituted aniline occupies a hydrophobic pocket. The C4 side chain extends towards the solvent-exposed region.
Caption: A generalized workflow for the discovery and development of 2,6-naphthyridine-based kinase inhibitors.
Casein Kinase 2 (CK2) Inhibitors
Protein kinase CK2 is another important target in cancer therapy, with its overexpression implicated in promoting cell survival and proliferation.[4] The benzo[c][5][6]naphthyridine scaffold has been successfully employed to develop potent CK2 inhibitors, with silmitasertib (CX-4945) being a clinical-stage example.[4][7]
The SAR of 5-(3-chlorophenylamino)benzo[c][5][6]naphthyridine derivatives has been extensively studied.[4][8] The core structure features a tricyclic system with a substituted aniline at the C5 position.
| Compound | R-Group at C8 | CK2 Ki (nM) |
| 25a | H | 1.1 |
| 25n (CX-4945) | COOH | 0.38 |
| 25o | CONH2 | 0.75 |
Data sourced from: [4]
The SAR for this series of CK2 inhibitors highlights the following:
-
The C8-Carboxylic Acid is Key: The presence of a carboxylic acid group at the C8 position is critical for high potency. It is proposed to form an ionic bridge with a lysine residue (Lys68) in the active site of CK2.[4]
-
The 3-Chlorophenylamino Moiety: The 3-chlorophenylamino group at the C5 position occupies a hydrophobic pocket and forms hydrogen bonds with the hinge region of the kinase.[4]
Experimental Methodologies: A Self-Validating System
The reliability of SAR studies hinges on the robustness and reproducibility of the experimental protocols used. Below are detailed, step-by-step methodologies for key assays commonly employed in the evaluation of 2,6-naphthyridine analogs.
In Vitro Kinase Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant kinase (e.g., FGFR4, CK2)
-
Kinase-specific substrate
-
ATP
-
Test compounds (2,6-naphthyridine analogs)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, Huh7)
-
Cell culture medium
-
Test compounds (2,6-naphthyridine analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10]
Caption: A step-by-step workflow for the MTT cell viability assay.
Conclusion and Future Directions
The 2,6-naphthyridine scaffold has demonstrated its value as a versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize potency and selectivity. For general cytotoxicity, bulky aromatic groups at the C2 position and small substituents at C6 and C7 are favorable. In the context of kinase inhibition, the strategic placement of functional groups that can interact with specific residues in the ATP-binding pocket, such as basic amines and carboxylic acids, is paramount for achieving high affinity and selectivity.
Future research in this area will likely focus on further refining the selectivity of 2,6-naphthyridine analogs for specific kinase targets to minimize off-target effects and enhance their therapeutic window. The exploration of novel substitutions at less-explored positions of the naphthyridine core may also lead to the discovery of compounds with unique pharmacological profiles. As our understanding of the molecular drivers of disease continues to grow, the rational design of 2,6-naphthyridine analogs based on a solid foundation of SAR will undoubtedly continue to yield promising drug candidates.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. Silmitasertib - Wikipedia [en.wikipedia.org]
- 8. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The 2,6-Naphthyridine Scaffold: A Comparative Analysis in Kinase Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall pharmacological profile. The 2,6-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold, demonstrating significant potential in the development of potent and selective kinase inhibitors.[1] This guide provides a comparative analysis of the 2,6-naphthyridine scaffold against other prominent heterocyclic systems in kinase inhibition, supported by experimental data. We will delve into the structure-activity relationships (SAR), detail key experimental methodologies for inhibitor characterization, and visualize the relevant signaling pathways.
The Versatility of the 2,6-Naphthyridine Scaffold: A Privileged Core for Kinase Interaction
The 2,6-naphthyridine structure offers a unique combination of features that make it an attractive scaffold for kinase inhibitor design. Its rigid bicyclic nature provides a defined three-dimensional geometry for presentation of substituents into the ATP-binding pocket of kinases. The nitrogen atoms within the ring system can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.[2] Modifications to this core have led to the development of inhibitors for a variety of kinase families, underscoring its versatility.[1]
Comparative Analysis of 2,6-Naphthyridine Analogs Across Key Kinase Targets
The efficacy of the 2,6-naphthyridine scaffold is best understood through direct comparison with other established kinase inhibitor scaffolds. While head-to-head studies under identical conditions are not always available in the public domain, we can draw meaningful comparisons from existing data.
Fibroblast Growth Factor Receptor 4 (FGFR4)
Aberrant FGFR4 signaling is an oncogenic driver in a significant portion of hepatocellular carcinoma (HCC) cases.[3] This has spurred the development of selective FGFR4 inhibitors.
Performance Comparison: 2,6-Naphthyridine vs. Other Scaffolds for FGFR4 Inhibition
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Cell Line | Citation |
| 2,6-Naphthyridine | Compound 11 | FGFR4 | (Potency comparable to Fisogatinib) | Huh7 | [3] |
| Thiazole | Fisogatinib (Reference) | FGFR4 | (Nanomolar Potency) | Huh7 | [3] |
A recent study disclosed the design and synthesis of novel FGFR4 inhibitors featuring a 2,6-naphthyridine scaffold. One lead compound, Compound 11, demonstrated nanomolar potency against the Huh7 cell line and high selectivity over other FGFR isoforms (FGFR1-3), with performance comparable to the established FGFR4 inhibitor, fisogatinib.[3] This highlights the potential of the 2,6-naphthyridine core to yield highly potent and selective FGFR4 inhibitors.
Protein Kinase C (PKC)
The PKC family of serine/threonine kinases is involved in a multitude of cellular processes, and their dysregulation is implicated in various diseases, including cancer.
Structure-Activity Relationship of 2,6-Naphthyridine Analogs as PKC Inhibitors
A comparative guide on 2,6-naphthyridine analogs has highlighted their potential as PKC inhibitors. The biological activity is highly dependent on the nature and position of substituents on the naphthyridine core.[1] While direct IC50 comparisons with other scaffolds are limited in the provided context, the focus has been on optimizing substitutions on the 2,6-naphthyridine ring to achieve potent and selective inhibition of PKC isozymes.
Casein Kinase 2 (CK2)
CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival, making it a compelling target in oncology.[2][4]
Performance Comparison: 2,6-Naphthyridine vs. Other Scaffolds for CK2 Inhibition
| Scaffold | Compound Example | Target Kinase | Ki (nM) | Citation |
| Benzo[c][5][6]naphthyridine | CX-4945 (Silmitasertib) | CK2 | 0.38 | [4] |
| Pyrazolopyrimidine | SGC-CK2-1 | CK2 | (Potent inhibitor) | [7] |
The 2,6-naphthyridine scaffold is the core of CX-4945 (silmitasertib), the first clinical-stage inhibitor of CK2.[4] This compound exhibits a potent Ki of 0.38 nM.[4] While direct side-by-side IC50 data with other scaffolds is not provided in a single study, the clinical advancement of a 2,6-naphthyridine-based inhibitor underscores the scaffold's suitability for targeting CK2.[2] A structurally distinct CK2 chemical probe, SGC-CK2-1, based on a pyrazolopyrimidine scaffold, has also been developed, offering an alternative for studying CK2 biology.[7]
Cyclin-Dependent Kinases (CDKs) and Src Family Kinases
While much of the research on naphthyridines for CDK and Src inhibition has focused on the 1,6- and 1,8-isomers, the broader naphthyridine class has shown promise. For instance, novel substituted 1,6-naphthyridines have been described as CDK5 inhibitors.[8][9][10][11] Similarly, 5,7-disubstituted[6][12]naphthyridines have been identified as potent inhibitors of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase related to the Src family.[13] Further exploration of the 2,6-naphthyridine isomer for these targets is a promising area for future research.
Visualizing the Impact: Signaling Pathways Targeted by 2,6-Naphthyridine Inhibitors
Understanding the signaling context is crucial for appreciating the therapeutic potential of these inhibitors.
Caption: FGFR4 Signaling Pathway and Inhibition.
Caption: Protein Kinase C (PKC) Signaling Pathway.
Caption: Casein Kinase 2 (CK2) Signaling Pathways.
Experimental Protocols for Kinase Inhibitor Evaluation
The characterization of kinase inhibitors relies on robust and reproducible experimental methodologies. Here, we detail two key assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay format is a widely used method for quantifying kinase activity in a high-throughput format.
Objective: To determine the IC50 value of a 2,6-naphthyridine-based inhibitor against a target kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) are used for detection. When the substrate is phosphorylated, the binding of the antibody and SA-APC brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 4X solution of the 2,6-naphthyridine inhibitor in kinase reaction buffer.
-
Prepare a 4X solution of the biotinylated substrate and ATP in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a 2X stop/detection solution containing a europium-labeled antibody and SA-APC in TR-FRET dilution buffer.
-
Add 20 µL of the stop/detection solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Objective: To assess the cytotoxic or cytostatic effects of a 2,6-naphthyridine-based inhibitor on a cancer cell line.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells in a 96-well white-walled plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the 2,6-naphthyridine inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The 2,6-naphthyridine scaffold represents a highly versatile and promising core structure for the development of potent and selective kinase inhibitors. Its demonstrated success in targeting key kinases like FGFR4 and CK2, including the clinical advancement of a CK2 inhibitor, validates its potential in oncology drug discovery. While direct, extensive head-to-head comparative data with other scaffolds remains an area for further investigation, the existing evidence strongly supports the continued exploration and optimization of 2,6-naphthyridine derivatives. By leveraging the detailed experimental protocols outlined in this guide, researchers can effectively characterize novel 2,6-naphthyridine-based inhibitors and further elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2,6-Dichloro-1,7-naphthyridine Compounds: An In Vitro and In Vivo Technical Guide
Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Structure
Naphthyridines, a family of heterocyclic compounds composed of two fused pyridine rings, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2][3][4] Their rigid, planar structure and versatile substitution patterns allow for precise interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5] Among the six possible isomers, the 1,7-naphthyridine core has emerged as a particularly promising framework for developing targeted therapeutics, especially in the field of kinase inhibition.[1]
This guide focuses on the specific, yet sparsely documented compound, 2,6-Dichloro-1,7-naphthyridine (CAS No. 93493-69-7).[6][7] While direct and extensive biological data for this exact molecule are limited in publicly available literature, its structural features—the 1,7-naphthyridine core and dichloro-substitution—allow for a scientifically grounded, predictive analysis of its potential efficacy. By comparing it to well-characterized analogs, we can construct a robust hypothesis regarding its mechanism of action and therapeutic potential. This guide will therefore serve as a comparative framework, synthesizing data from related 1,7-naphthyridine derivatives to project the in vitro and in vivo profile of this compound and to provide the experimental blueprints necessary for its validation.
Hypothesized Mechanism of Action: Kinase Inhibition
The 1,7-naphthyridine scaffold is a known "hinge-binder," capable of forming key hydrogen bonds with the hinge region of kinase ATP-binding pockets.[8] This interaction is foundational to the activity of many kinase inhibitors. Several derivatives of 1,7-naphthyridine have been identified as potent and selective inhibitors of various kinases.
For instance, a series of 1,7-naphthyridine-based compounds were discovered to be highly selective inhibitors of the lipid kinase PIP4K2A, which is implicated in cancer, particularly in tumors with p53 mutations.[8][9] Another series of 1,7-naphthyridine 1-oxides act as potent and selective inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[10] The substitution pattern on the naphthyridine core is critical for determining potency and selectivity. The presence of two chlorine atoms on the this compound ring is expected to significantly influence its electronic properties and lipophilicity, potentially enhancing its binding affinity and cellular permeability, making kinase inhibition its most probable mechanism of action.
Other potential, albeit less characterized, mechanisms for naphthyridine derivatives include the inhibition of the Wnt signaling pathway, which is often dysregulated in cancer.[11][12]
Comparative In Vitro Efficacy
To benchmark the potential of this compound, we can compare it to known 1,7-naphthyridine kinase inhibitors. The following table summarizes the in vitro inhibitory activity of representative compounds against their respective kinase targets. It is hypothesized that this compound could exhibit similar potency against a specific kinase or a panel of kinases.
| Compound ID | Target Kinase | Assay Type | IC₅₀ Value (nM) | Source |
| BAY-091 (60) | PIP4K2A | HTRF Assay (high ATP) | 16 nM | [9] |
| BAY-297 (58) | PIP4K2A | HTRF Assay (high ATP) | 769 nM | [9] |
| Compound 10 | PIP4K2A | ADP-Glo Assay (low ATP) | 66 nM | |
| Representative N-oxide | p38α MAP Kinase | Enzymatic Assay | < 100 nM | |
| This compound | (Hypothesized Target) | (To Be Determined) | (To Be Determined) |
Experimental Protocols for In Vitro Assessment
The following protocols are essential for validating the hypothesized activity and establishing the in vitro efficacy profile of this compound.
This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. Its high sensitivity makes it a gold standard for determining inhibitor potency (IC₅₀).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable kinase buffer.
-
Compound Addition: Add this compound across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Normalize the data to the controls and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] It is a fundamental tool for evaluating the anticancer potential of a novel compound.[14][15]
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Projected In Vivo Efficacy
The therapeutic potential of a compound is ultimately determined by its performance in vivo. For a hypothesized anticancer agent like this compound, the gold standard for preclinical efficacy testing is the mouse xenograft model.[16][17] Based on data from related compounds, a potent 1,7-naphthyridine derivative can demonstrate significant tumor growth inhibition in animal models. For example, some p38 MAP kinase inhibitors have shown oral efficacy in chronic inflammatory models in rats with an ED₅₀ < 1 mg/kg.[10] Similarly, Wnt signaling inhibitors have demonstrated substantial tumor growth inhibition in mouse xenograft models at doses of 1-3 mg/kg.[18]
Experimental Protocol for In Vivo Assessment
This protocol outlines the procedure for evaluating the antitumor activity of this compound in an established tumor model.[19]
Objective: To assess the ability of this compound to inhibit tumor growth in an immunodeficient mouse model.
Methodology:
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NSG or Nude mice).
-
Tumor Implantation:
-
Harvest a suitable human cancer cell line (e.g., HCT116) during its exponential growth phase.[17]
-
Resuspend the cells in a sterile solution, often mixed with a basement membrane extract like Matrigel or Cultrex BME to improve tumor take and growth.[20]
-
Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
-
Tumor Growth and Cohort Formation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control cohorts (n=8-10 mice per group).
-
-
Compound Administration:
-
Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels.
-
Administer the vehicle solution to the control group. Dosing is typically performed daily or on an intermittent schedule for 2-4 weeks.
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Data Analysis:
-
The study is concluded when tumors in the control group reach a predetermined maximum size.
-
Calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.
-
Excise tumors at the end of the study for further analysis (e.g., histology, biomarker analysis).
-
Visualizing the Scientific Workflow and Pathways
Diagrams are crucial for conceptualizing the complex biological and experimental processes involved in drug evaluation.
Caption: Hypothesized inhibition of the p38 MAPK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. lookchem.com [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 10. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer [frontiersin.org]
- 13. ijprajournal.com [ijprajournal.com]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Navigating the Kinome: A Comparative Guide to the Selectivity of Halogenated 1,7-Naphthyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, bicyclic framework provides an excellent platform for orienting substituents to interact with the highly conserved ATP-binding site of kinases. The strategic placement of halogen atoms, such as chlorine, on this core can significantly influence potency, selectivity, and pharmacokinetic properties. While the specific 2,6-dichloro-1,7-naphthyridine substitution pattern is not yet extensively documented in publicly accessible research, this guide will provide a comprehensive comparison of closely related halogenated 1,7-naphthyridine-based inhibitors. By examining their selectivity profiles and the experimental methodologies used for their characterization, we can extrapolate key structure-activity relationships (SAR) and provide a predictive framework for the prospective utility of the this compound scaffold.
This guide will delve into the selectivity profiles of key 1,7-naphthyridine-based inhibitors, offering a comparative analysis against other relevant naphthyridine isomers. We will explore the causality behind experimental choices in kinase selectivity profiling and provide detailed, step-by-step protocols for essential biochemical and cellular assays.
The 1,7-Naphthyridine Core: A Versatile Scaffold for Kinase Inhibition
The 1,7-naphthyridine ring system, with its two nitrogen atoms, offers multiple points for hydrogen bonding interactions within the kinase hinge region, a critical determinant of inhibitor binding. The positioning of these nitrogen atoms distinguishes it from other naphthyridine isomers and influences the overall shape and electronic properties of the molecule, thereby dictating its kinase selectivity profile.
Halogenation, particularly chlorination, is a common strategy in kinase inhibitor design to enhance potency and modulate selectivity. Chlorine atoms can form halogen bonds with backbone carbonyls in the ATP-binding site and occupy hydrophobic pockets, leading to tighter binding. The hypothetical this compound scaffold would present a unique electronic and steric profile, and by studying its close relatives, we can infer its potential as a kinase inhibitor scaffold.
Comparative Selectivity Profiling of Naphthyridine-Based Inhibitors
To understand the potential of the this compound scaffold, it is crucial to analyze the selectivity of its near structural neighbors. Here, we compare the inhibitory activities of a 1,7-naphthyridine-based inhibitor against p38α MAP kinase with a 1,6-naphthyridine derivative targeting the Src family of kinases.
| Compound ID | Scaffold | Primary Target(s) | IC₅₀ (nM) vs. Primary Target(s) | Selectivity Notes | Reference |
| 1,7-Naphthyridine-1-oxide Derivative | 1,7-Naphthyridine | p38α MAP Kinase | <10 | Highly selective against a panel of related kinases. The N-oxide is crucial for activity and selectivity. | [1] |
| 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one Derivative | 1,6-Naphthyridine | c-Src | 10-80 | Good selectivity against PDGFR (10-300 fold) but less selective against FGFR. |
This comparison highlights how the arrangement of nitrogen atoms within the naphthyridine core, combined with specific substitution patterns, dictates the kinase selectivity profile. The high selectivity of the 1,7-naphthyridine-1-oxide for p38α suggests that the 1,7-isomer can be effectively tailored for specific targets. The dichlorophenyl substitution on the 1,6-naphthyridine derivative demonstrates the potency-enhancing effect of chlorine atoms.
Probing Target Engagement in a Cellular Environment
While biochemical assays provide valuable information on direct enzyme inhibition, it is crucial to assess a compound's activity within the complex milieu of a living cell. Cellular target engagement assays, such as the NanoBRET™ Target Engagement Intracellular Kinase Assay, provide a quantitative measure of a compound's ability to bind to its target in a physiological context.
Below is a diagram illustrating the principle of the NanoBRET™ Target Engagement Assay.
Caption: Principle of the NanoBRET Target Engagement Assay.
Experimental Methodologies: A Guide to Best Practices
To ensure the generation of reliable and reproducible data, it is imperative to follow validated experimental protocols. Below are detailed methodologies for a biochemical kinase inhibition assay and a cellular target engagement assay.
Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a continuous, fluorimetric assay to determine the efficacy of inhibitors against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
ATP
-
Peptide substrate (e.g., a self-reporting fluorescent peptide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the p38α enzyme solution (prepared in assay buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the peptide substrate (prepared in assay buffer). Final concentrations should be at or near the Km for ATP and the peptide substrate.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Causality Behind Experimental Choices:
-
Using ATP at its Km value: This ensures that the assay is sensitive to competitive inhibitors. If ATP concentrations are too high, it can outcompete the inhibitor, leading to an underestimation of its potency.
-
Pre-incubation of enzyme and inhibitor: This step allows the inhibitor to reach binding equilibrium with the enzyme before the start of the reaction, ensuring an accurate measurement of its inhibitory potential.
-
Continuous monitoring of fluorescence: This provides real-time kinetic data, allowing for the accurate determination of initial reaction rates and minimizing the impact of factors like substrate depletion or enzyme inactivation over time.
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol outlines the steps for quantifying the binding of an inhibitor to a target kinase in living cells.
Materials:
-
HEK293 cells
-
Kinase-NanoLuc® fusion vector for the target kinase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
DMEM complete growth medium
-
NanoBRET® Tracer
-
NanoBRET® Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test compounds (dissolved in DMSO)
-
384-well white, tissue culture-treated assay plates
-
Luminometer
Procedure:
-
Day 1: Cell Plating and Transfection:
-
Seed HEK293 cells into a 384-well plate at a density that will result in approximately 80-90% confluency on Day 2.
-
Prepare a transfection mix of the Kinase-NanoLuc® fusion vector and transfection reagent in Opti-MEM®.
-
Add the transfection mix to the cells and incubate overnight at 37°C in a CO₂ incubator.
-
-
Day 2: Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Prepare the NanoBRET® Tracer solution in Opti-MEM®. The optimal tracer concentration should be predetermined and is typically near its EC₅₀ value for the target kinase.
-
Add the diluted test compounds to the appropriate wells.
-
Add the NanoBRET® Tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Day 2: Lysis and Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM®.
-
Add this solution to all wells.
-
Incubate the plate at room temperature for 3-5 minutes to allow for cell lysis and signal stabilization.
-
Measure the filtered luminescence at 460 nm (donor emission) and >610 nm (acceptor emission) using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
Use of a NanoLuc® fusion: The extremely bright nature of NanoLuc® luciferase allows for the detection of BRET with low levels of protein expression, minimizing the risk of artifacts due to overexpression.
-
Extracellular NanoLuc® Inhibitor: This ensures that the measured signal originates only from intracellular, intact cells, improving the accuracy and physiological relevance of the data.
-
Competitive displacement format: This allows for the determination of the apparent affinity of the test compound for the target kinase in a cellular context, taking into account factors like cell permeability and competition with endogenous ATP.
Visualizing Kinase Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a representative kinase signaling pathway and the workflow for kinase inhibitor selectivity profiling.
References
A Researcher's Guide to Profiling the Cross-Reactivity of 2,6-Dichloro-1,7-Naphthyridine Derivatives
For drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 2,6-dichloro-1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of potent inhibitors against various targets, particularly protein kinases.[1][2] However, the very features that make this scaffold effective—its ability to form key interactions within ATP-binding pockets—also create the potential for off-target binding, or cross-reactivity. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of this compound derivatives, supported by established experimental protocols and data interpretation strategies.
The Imperative of Selectivity Profiling
Naphthyridines, as heterocyclic compounds with two fused pyridine rings, are known to exhibit a wide array of biological activities, from anticancer to antimicrobial.[3][4][5] Many of these effects are mediated by inhibition of protein kinases.[6][7] Given the high degree of conservation in the ATP-binding sites across the human kinome, achieving selectivity is a paramount challenge in the development of kinase inhibitors.[8] Undesired off-target interactions can lead to toxicity, unforeseen side effects, and a convoluted structure-activity relationship (SAR), ultimately wasting resources and derailing promising projects.[9] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design.
This guide will focus on two primary tiers of analysis:
-
Broad Kinome Profiling: The foundational screen to understand the landscape of potential off-targets.
-
Biophysical Validation: Orthogonal methods to confirm direct binding and characterize the kinetics of both on-target and off-target interactions.
Tier 1: Comprehensive Kinome Selectivity Profiling
The most direct way to assess the cross-reactivity of a kinase inhibitor is to screen it against a large, representative panel of human kinases. This provides a "fingerprint" of the compound's activity across the kinome.
Experimental Approach: Large-Panel Kinase Assay (e.g., DiscoverX KINOMEscan™)
The KINOMEscan™ platform, which utilizes a competition binding assay, is an authoritative method for generating quantitative and reproducible selectivity data. The principle relies on measuring the ability of a test compound to displace a proprietary ligand from the kinase active site.
Workflow Causality: The choice of a competition binding assay format is deliberate. It directly measures binding to the kinase, independent of the enzyme's catalytic activity or the availability of a suitable substrate. This makes the assay broadly applicable across diverse kinase families and less prone to interference from compounds that might disrupt the enzymatic assay readout through non-specific mechanisms.[9]
Caption: Workflow for Kinome Selectivity Profiling.
Detailed Protocol:
-
Compound Preparation: Prepare a concentrated stock solution of the this compound derivative (e.g., 100 µM in 100% DMSO).
-
Assay Execution: The test compound is incubated at a fixed concentration (typically 1 µM to balance sensitivity and cost) with a panel of human kinases.[10] Each kinase is tagged with DNA, and the assay measures its binding to an immobilized, active-site directed ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR. A lower signal indicates that the test compound has displaced the kinase from the immobilized ligand.
-
Data Analysis: Results are reported as "Percent of Control" (PoC), where a lower PoC value signifies stronger binding.
-
PoC = (Test Compound Signal / DMSO Control Signal) * 100
-
Data Interpretation and Comparison
The primary output is a list of kinases that show significant binding to the test compound. This data can be summarized and compared using several metrics.
Table 1: Comparative Kinome Selectivity Data
| Compound ID | Scaffold | Primary Target | S-Score (10) at 1 µM | Potent Off-Targets (% Control < 10) |
| Naphthyridine-A | This compound | Kinase X | 0.04 | Kinase Y, Kinase Z |
| CX-4945 (Silmitasertib) | Benzo[c][8][10]naphthyridine | CK2 | 0.069[10] | CLK2, DYRK1A, PIM3 |
| SGC-CK2-1 | Thieno[2,3-d]pyrimidine | CK2 | 0.01[10] | None |
| Competitor-B | Aminopyrimidine | Kinase X | 0.12 | 15 kinases |
Key Metrics Explained:
-
Selectivity Score (S-Score): This metric provides a quantitative measure of selectivity. It is calculated by dividing the number of kinases that bind with a PoC below a certain threshold (e.g., 10%) by the total number of kinases tested.[10] A lower S-score indicates higher selectivity. For example, an S(10) of 0.04 means the compound binds to 4% of the kinome with a PoC of less than 10%.
-
Potent Off-Targets: A qualitative list of the most potent "off-targets." This is crucial for predicting potential side effects, as these kinases may represent liabilities that need to be addressed through medicinal chemistry optimization.
The goal is to guide the optimization of the this compound scaffold to reduce interaction with these identified off-targets while maintaining or improving potency against the primary target.[8]
Tier 2: Biophysical Validation of Hits
Kinome scan data identifies potential interactions, but it's crucial to confirm these hits using orthogonal, biophysical methods. These techniques verify direct physical binding and can provide valuable data on binding affinity (KD), kinetics (kon/koff), and mechanism of action.[11]
Experimental Approach: Surface Plasmon Resonance (SPR)
SPR is a label-free technology that monitors the binding of an analyte (the test compound) to a ligand (the kinase) immobilized on a sensor surface in real-time.[12] It is an invaluable tool for validating hits from primary screens and for detailed mechanistic studies.[11][12]
Caption: General workflow for an SPR experiment.
Detailed Protocol:
-
Immobilization: The purified kinase (either the primary target or a suspected off-target) is covalently immobilized on a sensor chip. The quality and activity of the immobilized protein are critical for reliable data.[11]
-
Binding Cycle:
-
Association: A solution containing the this compound derivative is flowed over the chip surface. Binding is detected as a change in the refractive index, measured in Response Units (RU).
-
Dissociation: Buffer is flowed over the surface, and the dissociation of the compound from the kinase is monitored.
-
-
Regeneration: A specific solution is injected to strip all remaining bound compound, preparing the surface for the next cycle.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff / kon).
Data Interpretation and Comparison
SPR provides high-confidence validation of binding and rich kinetic information that is not available from endpoint assays.
Table 2: Comparative Biophysical Data for an On-Target and Off-Target Kinase
| Compound ID | Target Kinase | KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | Residence Time (1/koff) (min) |
| Naphthyridine-A | Kinase X (On-Target) | 15 | 2.1 | 3.2 | 5.2 |
| Naphthyridine-A | Kinase Y (Off-Target) | 350 | 1.5 | 52.5 | 0.3 |
| Competitor-B | Kinase X (On-Target) | 50 | 1.8 | 9.0 | 1.9 |
| Competitor-B | Kinase Y (Off-Target) | >10,000 | - | - | - |
Insights from Biophysical Data:
-
Affinity (KD): Confirms the potency of the interaction. A low nanomolar KD for the on-target and a significantly higher KD for the off-target is the desired profile.
-
Kinetics (kon/koff): Provides deeper mechanistic insight. In the example above, Naphthyridine-A has a much slower dissociation rate (lower koff) from its primary target compared to the off-target. This long residence time can translate to more durable pharmacological effects in vivo.[11] Competitor-B, while still potent, has a faster off-rate and shows no measurable binding to the off-target, indicating a potentially cleaner profile, albeit with different kinetic properties.
Conclusion and Forward Look
A systematic, multi-tiered approach is essential for characterizing the cross-reactivity of this compound derivatives. The process begins with broad kinome screening to identify potential off-targets, quantified by metrics like the S-score. This is followed by rigorous biophysical validation using techniques such as SPR to confirm direct binding and elucidate the affinity and kinetics of these interactions.
By integrating data from both tiers, researchers can build a comprehensive selectivity profile. This knowledge empowers medicinal chemists to rationally design the next generation of derivatives, modifying the this compound scaffold to enhance on-target potency and residence time while engineering out undesirable off-target interactions. This self-validating system of screening and confirmation ensures that only the most selective and promising candidates advance, maximizing the potential for clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAPHTHYRIDINONES AS PROTEIN KINASE INHIBITORS | Patent Publication Number 20110269758 | Patexia [patexia.com]
- 8. scispace.com [scispace.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. bio-rad.com [bio-rad.com]
A Comparative Benchmarking Guide to 2,6-Dichloro-1,7-naphthyridine Against Established Kinase Inhibitor Standards
Abstract
In the landscape of kinase inhibitor discovery, the exploration of novel heterocyclic scaffolds is paramount for identifying next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide introduces 2,6-Dichloro-1,7-naphthyridine , a heterocyclic compound with potential as a kinase inhibitor scaffold, and provides a comprehensive framework for its benchmarking against well-established standards: the broad-spectrum inhibitor Staurosporine , and the clinically approved multi-kinase inhibitors Sunitinib and Dasatinib . We present a series of standardized protocols for the systematic evaluation of its physicochemical properties, in vitro kinase inhibitory activity, and chemical stability. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities in kinase-targeted drug discovery.
Introduction: The Rationale for Benchmarking
The therapeutic success of kinase inhibitors has established this class of enzymes as one of the most important drug targets in oncology and beyond. The discovery of novel kinase inhibitors often begins with the identification of promising new molecular scaffolds. The 1,7-naphthyridine core, a nitrogen-containing heterocyclic system, has been explored for a range of biological activities, including anticancer and anti-inflammatory properties. The specific analogue, this compound, offers reactive sites for further chemical modification, making it an attractive starting point for the development of a focused compound library.
However, to ascertain the true potential of a novel scaffold, it must be rigorously compared against known standards. This process, known as benchmarking, provides essential context for a compound's performance and guides further development efforts. For this purpose, we have selected three standards with distinct profiles:
-
Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases. It serves as a benchmark for high-potency binding.[1]
-
Sunitinib: An FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor, used in the treatment of renal cell carcinoma and other cancers. It represents a clinically successful inhibitor with a defined spectrum of activity.
-
Dasatinib: Another FDA-approved multi-kinase inhibitor, primarily targeting BCR-ABL and SRC family kinases, used in the treatment of leukemia.[2] It offers a different selectivity profile compared to Sunitinib.
This guide will delineate the experimental workflows to build a comprehensive data package for this compound, enabling a direct and objective comparison with these standards.
Physicochemical Characterization: The Foundation of Druggability
A compound's physicochemical properties are critical determinants of its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we outline the key parameters for comparison and the protocols to measure them.
Comparative Physicochemical Properties
The following table summarizes the known properties of the standard compounds and provides a template for the data to be generated for this compound.
| Property | This compound | Staurosporine | Sunitinib | Dasatinib |
| Molecular Formula | C₈H₄Cl₂N₂[3] | C₂₈H₂₆N₄O₃[1] | C₂₂H₂₇FN₄O₂ | C₂₂H₂₆ClN₇O₂S[2] |
| Molecular Weight | 199.04 g/mol [3] | 466.53 g/mol [1] | 398.47 g/mol | 488.01 g/mol [2] |
| Aqueous Solubility | To be determined | Insoluble in water[4] | Poorly water-soluble | Sparingly soluble in aqueous buffers[2] |
| LogP | 2.94 (Calculated)[3] | Data not readily available | 5.2 (Calculated) | Data not readily available |
| Chemical Stability | To be determined | Stable for at least 2 years at -20°C as a solid[2] | Stable at 40°C/75% RH for 3 months[5] | Stable at 40°C/75% RH for 3 months[6] |
Experimental Protocol: Aqueous Solubility Determination (Thermodynamic)
Causality: Thermodynamic solubility is the "gold standard" for solubility measurement, representing the true equilibrium solubility of a compound. This is a critical parameter as poor aqueous solubility can hinder absorption and lead to unreliable results in biological assays.[7]
Protocol:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[7]
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.[7]
Experimental Protocol: Chemical Stability Assessment (Forced Degradation)
Causality: Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound under various stress conditions. This information is crucial for formulation development, determining storage conditions, and designing stability-indicating analytical methods.[8]
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Expose the compound to the following conditions in separate experiments:[9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the compound solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Neutralization: After the specified time, neutralize the acidic and basic solutions.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.
Spectroscopic Characterization
Unambiguous structural confirmation is a prerequisite for any further study. High-resolution spectroscopic data should be acquired for this compound and compared with the known data of the standards.
| Technique | This compound | Staurosporine | Sunitinib | Dasatinib |
| ¹H NMR | To be determined | Data available[10][11] | Data available | Data available[5] |
| ¹³C NMR | To be determined | Data available[10][11] | Data available | Data available |
| FT-IR | To be determined | Data available | Characteristic peaks at 1674 cm⁻¹ (C=O), 1583 cm⁻¹ (N-H bending)[12] | Data available |
| Mass Spec | To be determined | Data available | Protonated molecular ion ([M+H]⁺) at m/z 399.0[13] | Data available |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak.
In Vitro Kinase Inhibition Profiling
The core of this benchmarking guide is the assessment of the compound's ability to inhibit protein kinases. A standardized in vitro assay should be used to determine the half-maximal inhibitory concentration (IC₅₀) against a panel of representative kinases.
Comparative Kinase Inhibition Profile (IC₅₀, nM)
| Kinase Target | This compound | Staurosporine | Sunitinib | Dasatinib |
| SRC | To be determined | ~6 nM | Data not readily available | 0.5 nM[2] |
| ABL | To be determined | Data not readily available | Data not readily available | 0.5 nM[2] |
| VEGFR2 | To be determined | Data not readily available | 9 nM | 0.8 nM |
| PDGFRβ | To be be determined | Data not readily available | 2 nM | 1.1 nM |
| c-KIT | To be determined | Data not readily available | 1 nM | 1.1 nM |
| FGFR4 | To be determined | Data not readily available | Data not readily available | Data not readily available |
Note: IC₅₀ values can vary depending on assay conditions. The data presented for the standards are for illustrative purposes and should be re-generated alongside the test compound for a direct comparison.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
Causality: The LanthaScreen™ Eu Kinase Binding Assay is a robust, high-throughput method for measuring inhibitor binding to the ATP site of a kinase. It is a competition-based assay that measures the displacement of a fluorescent tracer from the kinase by the test compound, providing a direct measure of binding affinity.[14] This method is chosen for its sensitivity, reproducibility, and broad applicability across a wide range of kinases.
Caption: Workflow for the TR-FRET Kinase Inhibition Assay.
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and the standard compounds in 100% DMSO. Subsequently, create a 3X final assay concentration stock in the appropriate kinase buffer.
-
Kinase/Antibody Mixture: Prepare a 3X solution of the target kinase and a europium-labeled anti-tag antibody in the kinase buffer.
-
Tracer Solution: Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the compound dilutions.
-
Reaction Initiation: Add 5 µL of the kinase/antibody mixture to each well, followed by 5 µL of the tracer solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of this compound against established kinase inhibitor standards. The successful execution of these protocols will generate a robust dataset, enabling an informed assessment of its potential as a novel scaffold for kinase inhibitor development.
The data generated will allow for a direct comparison of its physicochemical properties, structural integrity, and in vitro biological activity. Should this compound demonstrate favorable characteristics, such as potent and selective kinase inhibition, good solubility, and stability, further studies would be warranted. These could include broader kinase profiling, cell-based assays to determine cellular potency, and initial ADME-Tox profiling. The dichlorinated nature of the scaffold provides ample opportunity for synthetic elaboration to optimize activity and properties, paving the way for a new generation of targeted therapeutics.
References
- 1. Staurosporine | C28H26N4O3 | CID 44259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lookchem.com [lookchem.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stable Fatty Acid Solvates of Dasatinib, a Tyrosine Kinase Inhibitor: Prediction, Process, and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Biosynthesis of staurosporine, 1. 1H- and 13C-NMR assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Disposal of 2,6-Dichloro-1,7-naphthyridine: A Guide for Laboratory Professionals
Foundational Knowledge: Understanding the Hazard Profile
2,6-Dichloro-1,7-naphthyridine is a solid, chlorinated heterocyclic organic compound.[1] While toxicological data for this specific molecule is limited, the known hazards of analogous dichlorinated pyridines and naphthyridines provide a strong basis for a cautious approach. Key anticipated hazards include:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Irritation: Expected to cause skin and serious eye irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][3]
Given these potential hazards, all handling and disposal procedures must be conducted in accordance with a laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][5][6] The CHP serves as the cornerstone of laboratory safety, providing a written program that outlines procedures, equipment, personal protective equipment (PPE), and work practices to protect employees from chemical health hazards.[4][5]
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound in any capacity, including for disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or airborne particles. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or N95 particulate filter may be necessary if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of harmful dust or vapors. The need for respiratory protection should be determined by a formal risk assessment. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with the initial handling of the waste and ends with its final removal by a licensed waste disposal service.
Waste Segregation: The Critical First Step
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[7][8] This is crucial because halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[9]
Workflow for Waste Segregation:
Caption: Decision workflow for segregating halogenated waste.
Waste Collection and Labeling
Step 1: Container Selection Use a designated, leak-proof, and chemically compatible container for the collection of solid this compound waste and contaminated materials (e.g., gloves, weighing paper). For solutions containing this compound, use a compatible liquid waste container.
Step 2: Labeling Properly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Do not use abbreviations. The label should also include the date accumulation started and the primary hazard(s) (e.g., "Toxic," "Irritant").
Step 3: Accumulation Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel. Keep the container securely closed at all times, except when adding waste.
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with this compound must be decontaminated prior to reuse or removal from the laboratory.[10][11][12]
Decontamination Protocol:
-
Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent, such as acetone or ethanol, to dissolve any residual compound. Collect this rinsate as halogenated liquid waste.
-
Wash: Wash the equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry completely.
For surfaces that cannot be rinsed, wipe them down with a cloth dampened with a suitable solvent, followed by a clean, damp cloth. All wipes should be disposed of as solid halogenated waste.
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Containment and Cleanup:
-
For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
-
Final Decontamination: Once the bulk of the spill has been collected, decontaminate the area as described in Section 3.3.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste in a properly labeled container.
Final Disposal Pathway: Incineration
Due to the presence of chlorine, the recommended final disposal method for this compound is high-temperature incineration in a facility permitted to handle hazardous waste.[9] Land disposal of halogenated organic compounds is heavily restricted under the EPA's Land Disposal Restrictions (LDRs) program (40 CFR Part 268).[1][13][14][15] Incineration at high temperatures (typically 800°C - 1500°C) ensures the complete destruction of the organic molecule, converting the chlorine to hydrogen chloride, which can be scrubbed from the flue gases.[16][17]
Disposal Decision Tree:
Caption: Decision tree for the final disposal of this compound waste.
Regulatory Framework and Compliance
The disposal procedures outlined in this guide are designed to comply with the following key regulations:
-
OSHA 29 CFR 1910.1450: Occupational Exposure to Hazardous Chemicals in Laboratories. This standard mandates the development and implementation of a Chemical Hygiene Plan.[4][6][18]
-
EPA 40 CFR Part 268: Land Disposal Restrictions. These regulations prohibit the land disposal of untreated hazardous wastes and set treatment standards.[1][13][14][15]
It is the responsibility of the hazardous waste generator to ensure that all waste is properly characterized, labeled, and managed in accordance with all applicable federal, state, and local regulations.
By adhering to these rigorous procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of scientific integrity and workplace safety.
References
- 1. epa.gov [epa.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. aksci.com [aksci.com]
- 4. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 5. osha.gov [osha.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. uakron.edu [uakron.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. polarlabprojects.com [polarlabprojects.com]
- 11. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 12. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 13. eCFR :: 40 CFR Part 268 -- Land Disposal Restrictions [ecfr.gov]
- 14. epa.gov [epa.gov]
- 15. ecfr.io [ecfr.io]
- 16. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 17. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 18. fit.edu [fit.edu]
Safe Handling and Personal Protective Equipment for 2,6-Dichloro-1,7-naphthyridine
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2,6-Dichloro-1,7-naphthyridine. As a chlorinated heterocyclic compound, it requires stringent handling procedures to mitigate risks to laboratory personnel. The information herein is synthesized from safety data for structurally similar compounds and established laboratory safety principles to ensure a comprehensive and cautious approach. The primary objective is to prevent exposure through skin contact, eye contact, and inhalation.
Hazard Assessment and Core Precautions
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from analogous chlorinated naphthyridines and pyridines indicate a consistent hazard profile.[1][2][3][4][5] Researchers must assume the compound is, at a minimum, a skin irritant, a serious eye irritant, and may cause respiratory irritation if inhaled as a dust or aerosol.[1][3][5] Furthermore, similar compounds are classified as harmful if swallowed.[2][5] Therefore, all handling operations must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE) to establish a reliable safety barrier.
Summary of Required Personal Protective Equipment
The selection of PPE is the final line of defense after engineering and administrative controls. The following table summarizes the minimum required PPE for handling this compound in solid (powder) form.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face | Chemical Safety Goggles & Face Shield | Hazard: Causes serious eye irritation.[1][2][4] Goggles provide a seal against dust and splashes. A full-face shield should be worn over goggles during procedures with a high risk of splashing or particle generation.[6] |
| Skin & Body | Nitrile Rubber Gloves (or other chemical-resistant gloves) | Hazard: Causes skin irritation.[1][2][4] Prevents direct dermal contact. Gloves must be inspected for tears before use and changed immediately upon contamination.[7][8] |
| Fully-buttoned Laboratory Coat | Hazard: Skin contact. Protects personal clothing and underlying skin from contamination.[7] | |
| Respiratory | Certified Chemical Fume Hood | Hazard: May cause respiratory irritation.[1][3][5] This is the primary engineering control to prevent inhalation of airborne particles. All weighing and transfer of the solid compound must occur within a fume hood.[7][8] |
| NIOSH-approved Respirator | Secondary Control: Required if engineering controls are insufficient or unavailable. A risk assessment by your institution's EHS department should determine the appropriate cartridge type.[7][9] |
Operational Plan: A Step-by-Step Workflow
A systematic workflow is critical to maintaining a safe laboratory environment. The following procedure outlines the essential steps for handling this compound from initial preparation to final cleanup.
Workflow Diagram for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Step 1: Preparation
-
Designate Area: All handling of solid this compound must occur in a designated area, preferably a certified chemical fume hood, to contain any dust.[7][8]
-
Verify Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[2][9]
-
Assemble Materials: Gather all necessary PPE, laboratory equipment (e.g., spatulas, weighing paper, glassware), and the chemical container before starting work.[7]
Step 2: Handling
-
Don PPE: Put on all required protective equipment as detailed in the table above.
-
Transfer Chemical: Inside the fume hood, carefully weigh and transfer the compound. Handle the material gently to minimize the generation of airborne dust.[9] Avoid creating static, which can cause the powder to disperse.
-
Containment: Keep the container of the chemical sealed when not in use.
Step 3: Post-Handling and Cleanup
-
Decontamination: After handling, decontaminate the work surface and any equipment used according to your laboratory's standard procedures.
-
Doff PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[1][2][3][5] Do not eat, drink, or smoke in the laboratory area.[2][3]
Disposal Plan: Segregation and Compliance
Proper waste disposal is a critical safety and environmental responsibility. Chlorinated organic compounds require specific disposal streams.
Waste Segregation and Disposal Workflow
Caption: Logical workflow for the disposal of this compound waste.
Disposal Protocol:
-
Segregation is Key: Never mix chlorinated waste with non-halogenated waste streams.[10][11][12]
-
Chemical Waste: Collect any excess or unreacted this compound in a dedicated, clearly labeled, and sealable container designated for "Halogenated Organic Waste."[12]
-
Contaminated Materials: All disposable items that have come into direct contact with the chemical, such as gloves, weighing paper, and pipette tips, must be collected in a separate, clearly labeled waste bag or container for contaminated solid waste.[7]
-
Compliance: All waste must be disposed of in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.[1][10] Do not discharge this chemical into drains or the environment.[1][11]
References
- 1. aksci.com [aksci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.ca [fishersci.ca]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ptb.de [ptb.de]
- 11. Laboratory chemical waste [watercorporation.com.au]
- 12. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
